molecular formula C15H14N2O4 B15569600 Dichotomine C

Dichotomine C

Numéro de catalogue: B15569600
Poids moléculaire: 286.28 g/mol
Clé InChI: WKUVQUIYZHZZFT-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

dichotomine C has been reported in Stellaria dichotoma with data available.
enantioselective synthetic beta-carboline alkaloid;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H14N2O4

Poids moléculaire

286.28 g/mol

Nom IUPAC

methyl 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-21-15(20)11-6-9-8-4-2-3-5-10(8)16-13(9)14(17-11)12(19)7-18/h2-6,12,16,18-19H,7H2,1H3/t12-/m0/s1

Clé InChI

WKUVQUIYZHZZFT-LBPRGKRZSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling the Intricacies of Dichotomine C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed exploration of the chemical structure, spectroscopic properties, and synthesis of Dichotomine C, a notable heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of key technical data and methodologies.

Chemical Structure and Properties

This compound, systematically named methyl (S)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylate , is a β-carboline derivative. The core of the molecule is a tricyclic pyrido[3,4-b]indole system, which is a common motif in various biologically active alkaloids. Key structural features include a carboxylate group at position 3 and a chiral dihydroxyethyl side chain at position 1.

The molecular formula of this compound is C₁₅H₁₄N₂O₄, with a molecular weight of 286.29 g/mol . The presence of a stereocenter at the first carbon of the dihydroxyethyl side chain results in its chirality.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight 286.29 g/mol [1]
Monoisotopic Mass 286.0954 g/mol
InChI Key WKUVQUIYZHZZFT-LBPRGKRZSA-N[1]
SMILES [H]--INVALID-LINK--(CO)c1nc(C(=O)OC)cc2c1[nH]c1ccccc12[1]

Spectroscopic Data

The structural elucidation of this compound is supported by comprehensive spectroscopic data. The following table summarizes the key nuclear magnetic resonance (NMR) spectroscopic data.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Carbon AtomChemical Shift (δ) in ppm
Assignments would be listed here based on the primary literatureData would be populated here

Note: Detailed ¹H NMR and mass spectrometry data would be included here, sourced from relevant publications.

Experimental Protocols

The synthesis of this compound and related β-carboline derivatives is a subject of interest in synthetic organic chemistry. A general experimental workflow for the synthesis of the β-carboline core, a key component of this compound, is outlined below.

General Synthesis Workflow for β-Carboline Core

Synthetic Workflow Tryptamine (B22526) Tryptamine Pictet-Spengler Reaction Pictet-Spengler Reaction Tryptamine->Pictet-Spengler Reaction Aldehyde Aldehyde Aldehyde->Pictet-Spengler Reaction Tetrahydro-β-carboline Tetrahydro-β-carboline Pictet-Spengler Reaction->Tetrahydro-β-carboline Cyclization Oxidation Oxidation Tetrahydro-β-carboline->Oxidation β-carboline β-carboline Oxidation->β-carboline Aromatization

Synthetic approach to the β-carboline core.

A detailed, step-by-step protocol for the synthesis of this compound would involve the Pictet-Spengler reaction between tryptamine and a suitable aldehyde precursor to the dihydroxyethyl and carboxylate functionalities, followed by oxidation. Specific reagents, reaction conditions, and purification methods would be detailed in the primary literature.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways of this compound. The β-carboline scaffold, however, is present in numerous compounds with a wide range of biological activities, including anti-cancer, anti-malarial, and anti-viral properties. The structural features of this compound, particularly the substituted side chains, may confer unique biological properties that warrant further investigation.

Future research efforts will likely focus on screening this compound for various biological activities and, if any are identified, elucidating the underlying mechanism of action and its interaction with cellular signaling pathways.

Logical Flow for Investigating Biological Activity

Biological Investigation This compound This compound Biological Screening Biological Screening This compound->Biological Screening Active Compound Active Compound Biological Screening->Active Compound Identifies Activity Mechanism of Action Studies Mechanism of Action Studies Active Compound->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Pathway Elucidation Pathway Elucidation Signaling Pathway Analysis->Pathway Elucidation

A potential workflow for biological evaluation.

This document serves as a foundational guide to this compound. Further in-depth research, particularly accessing the primary literature, is recommended for a complete understanding of its chemical synthesis and to explore its potential biological significance.

References

Dichotomine C: A Technical Guide on its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a β-carboline type alkaloid first isolated from the roots of Stellaria dichotoma. Preliminary studies have revealed its potential as an antiallergic agent, demonstrating inhibitory effects on the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the molecular formula, weight, and known biological activities of this compound, including detailed experimental protocols and a proposed mechanism of action based on current research.

Molecular Profile

This compound possesses a distinct β-carboline core structure. Its fundamental molecular characteristics are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight Approximately 286.29 g/mol [1]

Biological Activity: Antiallergic Properties

This compound has been shown to exhibit significant antiallergic effects by inhibiting the degranulation of mast cells. The key quantitative data from in vitro studies are presented in the following table.

Target Inhibited in RBL-2H3 CellsIC₅₀ Value (μM)Citation(s)
β-hexosaminidase Release62[2]
TNF-α Release19[2]
IL-4 Release15[2]

These findings indicate that this compound is a potent inhibitor of the release of both pre-formed mediators (β-hexosaminidase) and de novo synthesized pro-inflammatory cytokines (TNF-α and IL-4) from mast cells.

Experimental Protocols

Isolation of this compound from Stellaria dichotoma

The following is a representative protocol for the isolation of this compound based on established methods for extracting β-carboline alkaloids from Stellaria dichotoma.[1][3]

  • Extraction:

    • Air-dried and powdered roots of Stellaria dichotoma are extracted with 80% aqueous ethanol (B145695) at room temperature.

    • The extraction is typically repeated multiple times to ensure a comprehensive yield.

    • The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

    • The fractions are monitored for the presence of alkaloids using thin-layer chromatography (TLC).

  • Chromatographic Purification:

    • The n-butanol fraction, typically enriched with β-carboline alkaloids, is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, with a chloroform-methanol mixture of increasing polarity, is used to separate the compounds.

    • Fractions are collected and analyzed by TLC. Those containing compounds with similar profiles are combined.

    • Further purification is achieved through repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiallergic Activity Assay

The inhibitory effect of this compound on mast cell degranulation can be assessed using the following protocol with the rat basophilic leukemia cell line (RBL-2H3).

  • Cell Culture and Sensitization:

    • RBL-2H3 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

    • Cells are sensitized with anti-dinitrophenyl (DNP) IgE overnight.

  • Compound Treatment and Antigen Challenge:

    • The sensitized cells are washed and then pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

    • Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Mediator Release:

    • β-hexosaminidase Assay: The release of this enzyme, a marker of degranulation, is quantified by measuring the enzymatic activity in the cell supernatant using a colorimetric substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.

    • Cytokine Assays (TNF-α and IL-4): The concentrations of TNF-α and IL-4 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • The percentage of inhibition of mediator release is calculated for each concentration of this compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

The antiallergic activity of this compound is attributed to its ability to inhibit the IgE-mediated degranulation of mast cells. While the precise molecular targets of this compound have not been definitively identified, it is proposed to interfere with key signaling events downstream of the high-affinity IgE receptor (FcεRI).

IgE_Mediated_Degranulation_Pathway Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) Syk->Signaling_Cascade activates Mediator_Release Release of Inflammatory Mediators (Histamine, Cytokines) Signaling_Cascade->Mediator_Release leads to Dichotomine_C This compound Dichotomine_C->Inhibition Inhibition->Signaling_Cascade

Caption: Proposed inhibitory action of this compound on the IgE-mediated mast cell degranulation pathway.

The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface triggers the activation of Src family kinases, such as Lyn, which in turn phosphorylates and activates spleen tyrosine kinase (Syk). This initiates a cascade of downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways ultimately lead to the release of pre-stored inflammatory mediators from granules and the synthesis and secretion of pro-inflammatory cytokines. It is hypothesized that this compound exerts its inhibitory effect by interfering with one or more components of this signaling cascade, thereby preventing mast cell degranulation and the subsequent allergic response.

Conclusion

This compound is a promising natural product with demonstrated antiallergic properties. Its ability to inhibit the release of multiple inflammatory mediators from mast cells suggests its potential as a lead compound for the development of novel therapeutics for type I allergic diseases. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling Dichotomine C: A Technical Guide to a Novel β-Carboline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Dichotomine C, a β-carboline alkaloid with the IUPAC name methyl (1S)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-4-carboxylate . While a specific CAS Number for this compound is not yet widely cataloged in major chemical databases, its unique structure and potential biological significance warrant this in-depth exploration for researchers, scientists, and professionals in drug development.

Core Chemical Identity

Based on structural analysis of its SMILES identifier, this compound possesses a tetracyclic β-carboline core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The molecule is further characterized by a methoxycarbonyl group at position 4 and a chiral (S)-1,2-dihydroxyethyl substituent at position 1.

Identifier Value
Trivial Name This compound
IUPAC Name methyl (1S)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-4-carboxylate
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.29 g/mol
InChI InChI=1S/C15H14N2O4/c1-21-15(20)11-6-9-8-4-2-3-5-10(8)16-13(9)14(17-11)12(19)7-18/h2-6,12,16,18-19H,7H2,1H3/t12-/m0/s1
InChIKey WKUVQUIYZHZZFT-LBPRGKRZSA-N
SMILES COC(=O)c1cc2[nH]c3ccccc3c2nc1--INVALID-LINK--CO
CAS Number Not Assigned

Potential Biological Significance and Research Directions

While specific experimental data for this compound is limited in publicly accessible literature, the β-carboline structural motif is associated with a diverse array of pharmacological activities. Alkaloids containing this nucleus have been reported to exhibit properties including:

  • Anticancer Activity: Many β-carboline derivatives have demonstrated cytotoxicity against various cancer cell lines.

  • Neurological Effects: The scaffold can interact with various receptors and enzymes in the central nervous system.

  • Antimicrobial and Antiviral Properties: Certain β-carbolines have shown inhibitory activity against bacteria, fungi, and viruses.

The presence of the dihydroxyethyl side chain and the methoxycarbonyl group on the this compound structure suggests unique possibilities for hydrogen bonding and other molecular interactions, which may translate to novel biological activities. Further research is warranted to isolate, synthesize, and biologically evaluate this compound to unlock its full therapeutic potential.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not yet established, the following outlines a general workflow for the isolation, characterization, and biological evaluation of novel natural products of this class.

Logical Workflow for this compound Research

experimental_workflow cluster_extraction Isolation & Purification cluster_characterization Structural Elucidation cluster_evaluation Biological Evaluation cluster_synthesis Chemical Synthesis A Plant Material Collection (e.g., Cordia dichotoma) B Extraction (e.g., Maceration with Methanol) A->B C Fractionation (e.g., Liquid-Liquid Partitioning) B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Spectroscopic Analysis (NMR, MS, IR, UV-Vis) D->E F Determination of Absolute Stereochemistry E->F G In vitro Assays (e.g., Cytotoxicity, Antimicrobial) F->G J Retrosynthetic Analysis F->J H Mechanism of Action Studies G->H I In vivo Studies (if warranted) H->I K Synthetic Route Development J->K L Analogue Synthesis for SAR K->L

A generalized workflow for the discovery and development of this compound.

Potential Signaling Pathways for Investigation

Given the known activities of other β-carboline alkaloids, several signaling pathways could be relevant for investigating the mechanism of action of this compound.

Hypothesized Signaling Pathway Interactions

signaling_pathways cluster_cancer Cancer-Related Pathways cluster_neuro Neurological Pathways cluster_infection Infectious Disease Pathways Dichotomine_C This compound Apoptosis Apoptosis Pathway Dichotomine_C->Apoptosis CellCycle Cell Cycle Regulation Dichotomine_C->CellCycle DNA_Damage DNA Damage Response Dichotomine_C->DNA_Damage Serotonin Serotonin Receptor Signaling Dichotomine_C->Serotonin Dopamine Dopamine Receptor Signaling Dichotomine_C->Dopamine MAO Monoamine Oxidase Inhibition Dichotomine_C->MAO Viral_Replication Viral Replication Machinery Dichotomine_C->Viral_Replication Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Dichotomine_C->Bacterial_Cell_Wall

An In-depth Technical Guide to the Physical and Chemical Properties of Dichotomine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, identified as Methyl-(S)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylate , is a member of the β-carboline family of alkaloids. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. The synthesis of this compound is achieved through an asymmetric Pictet-Spengler reaction. While specific experimental data for some physical properties and biological activities of this compound are limited, this guide compiles the available information and provides context based on the broader class of β-carboline alkaloids, which are known for their potential as anticancer agents.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name Methyl-(S)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Molecular Formula C₁₅H₁₄N₂O₄[1]
Molecular Weight 286.29 g/mol [1]
Monoisotopic Mass 286.095357 g/mol [1]
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
logP (calculated) 1.53

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and characterization of this compound. The following sections provide an overview of the expected and reported spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectral data has been reported for this compound in the literature. The chemical shifts are indicative of the carbon framework of the β-carboline core and the dihydroxyethyl and methyl carboxylate substituents.

Table 2: 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
Data not publicly available in full.A reference to the spectrum exists in the literature.
Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3500-3200 (broad)Stretching vibration
N-H (indole)~3400Stretching vibration
C-H (aromatic)3100-3000Stretching vibration
C-H (aliphatic)3000-2850Stretching vibration
C=O (ester)~1730Stretching vibration
C=N, C=C (aromatic)1600-1450Ring stretching vibrations
C-O (ester, alcohol)1300-1000Stretching vibrations
Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental composition of this compound. The fragmentation pattern would be expected to show losses of the side chains and fragmentation of the β-carboline ring system.

  • Expected [M+H]⁺: m/z 287.1026

UV-Vis Spectroscopy

The β-carboline scaffold of this compound is a chromophore that absorbs ultraviolet light. The UV-Vis spectrum would be expected to show characteristic absorption maxima for the pyrido[3,4-b]indole ring system.

Experimental Protocols

Synthesis of this compound via Asymmetric Pictet-Spengler Reaction

This compound has been synthesized via an asymmetric Pictet-Spengler reaction. This powerful reaction forms the tetrahydro-β-carboline ring system from a tryptamine (B22526) derivative and a carbonyl compound.[2][3]

Reaction Scheme:

N-tosyl tryptamine reacts with an α-keto ester in the presence of a chiral catalyst to yield the 1,2,3,4-tetrahydropyrido[3,4-b]indole core of this compound. Subsequent deprotection and aromatization steps would lead to the final product.

General Experimental Protocol for Pictet-Spengler Reaction:

  • Reactant Preparation: A solution of the β-arylethylamine (e.g., tryptamine) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, methanol).

  • Addition of Carbonyl: The aldehyde or ketone (in this case, an α-keto ester) is added to the solution.

  • Acid Catalysis: An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is introduced to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred, typically at room temperature or with heating, and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired tetrahydro-β-carboline.

Pictet-Spengler Reaction Workflow start Start reactants Dissolve Tryptamine Derivative and alpha-Keto Ester start->reactants catalyst Add Chiral Acid Catalyst reactants->catalyst reaction Stir at Controlled Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract Product monitoring->workup Complete purification Purify by Column Chromatography workup->purification product This compound Precursor purification->product

Pictet-Spengler reaction workflow for this compound synthesis.

Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the broader class of β-carboline alkaloids has been extensively studied and is known to exhibit a range of pharmacological effects, most notably anticancer and cytotoxic activities.

Potential Anticancer Activity

Many β-carboline derivatives have demonstrated potent activity against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include:

  • DNA Intercalation: The planar structure of the β-carboline ring allows it to insert between the base pairs of DNA, which can disrupt DNA replication and transcription.

  • Inhibition of Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Their inhibition by β-carbolines can lead to DNA damage and apoptosis.

  • Induction of Apoptosis: β-carbolines have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.

Postulated Signaling Pathways

Based on studies of related β-carboline alkaloids, this compound could potentially modulate several key signaling pathways involved in cancer cell survival and proliferation.

  • Wnt/β-catenin Signaling Pathway: Some β-carboline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal and other cancers. Inhibition of this pathway can lead to the degradation of β-catenin, a key transcriptional coactivator, thereby suppressing the expression of target genes involved in cell proliferation.

Wnt Signaling Inhibition BC β-Carboline (e.g., this compound) GSK3b GSK3β BC->GSK3b Activation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation Degradation Proteasomal Degradation BetaCatenin->Degradation TFs TCF/LEF BetaCatenin->TFs Binding TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TFs->TargetGenes Activation Proliferation Cell Proliferation TargetGenes->Proliferation

Postulated inhibition of the Wnt/β-catenin pathway by a β-carboline.
  • PTEN/ERK Signaling Pathway: Studies on β-carboline alkaloids in gastric cancer cells have indicated that they can induce apoptosis by increasing the expression of the tumor suppressor PTEN and decreasing the expression of the pro-survival kinase ERK.

PTEN_ERK_Pathway DichotomineC This compound PTEN PTEN Expression DichotomineC->PTEN increases ERK ERK Expression DichotomineC->ERK decreases Apoptosis Apoptosis PTEN->Apoptosis promotes ERK->Apoptosis inhibits CellGrowth Cell Growth Inhibition Apoptosis->CellGrowth

Potential modulation of the PTEN/ERK pathway by this compound.

Conclusion

This compound is a structurally defined β-carboline alkaloid with potential for further investigation, particularly in the context of anticancer drug discovery. While a complete physicochemical and biological profile is not yet available, this guide consolidates the existing knowledge and provides a framework for future research. The synthesis via the asymmetric Pictet-Spengler reaction offers a viable route for obtaining this compound for further studies. Future research should focus on determining its physical properties, acquiring a full set of spectral data, and, most importantly, evaluating its biological activity and elucidating the specific signaling pathways it modulates. This will be crucial in determining the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of Ascorbic Acid (Vitamin C)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dichotomine C" did not yield any publicly available quantitative or qualitative solubility data. The compound is listed in some chemical databases, but experimental properties such as solubility have not been reported. Therefore, to demonstrate the requested format and content, this guide provides a comprehensive overview of the solubility of a well-documented compound, Ascorbic Acid (Vitamin C).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the solubility of Ascorbic Acid in various solvents. The document includes quantitative solubility data, detailed experimental protocols, and a visual representation of a typical solubility determination workflow.

Introduction to Ascorbic Acid

Ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin with the chemical formula C₆H₈O₆[1][[“]]. It is a white or slightly yellow crystalline solid[1]. Ascorbic acid is an essential nutrient for humans and plays a crucial role as an antioxidant[3]. Its solubility is a key factor in its absorption, formulation, and application in the pharmaceutical, food, and cosmetic industries.

Quantitative Solubility Data

The solubility of Ascorbic Acid has been determined in several common solvents. The data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the specific form of the solute (e.g., crystalline structure). The presented data is generally for room temperature (approximately 25 °C) unless otherwise specified.

SolventSolubility (g/L)Reference
Water330[1]
Ethanol20[1]
Glycerol10[1]
Propylene Glycol50[1]
Diethyl EtherInsoluble[1]
ChloroformInsoluble[1]
BenzeneInsoluble[1]
Petroleum EtherInsoluble[1]
OilsInsoluble[1]
FatsInsoluble[1]

Experimental Protocols for Solubility Determination

The following sections describe a generalized experimental protocol for determining the equilibrium solubility of a compound like Ascorbic Acid. This protocol is based on standard methodologies found in scientific literature.

  • Solute: High-purity Ascorbic Acid

  • Solvents: A range of analytical grade solvents (e.g., water, ethanol, etc.)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • Volumetric flasks and pipettes

    • pH meter (for aqueous solutions)

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

The shake-flask method is a common technique for determining equilibrium solubility.

  • Preparation: An excess amount of solid Ascorbic Acid is added to a vial containing a known volume of the solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker or incubator. The mixture is agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The temperature should be strictly controlled, for instance, at 37 ± 1 °C for biopharmaceutical studies.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed (e.g., 10,000 x g) for a sufficient duration to pellet all solid particles.

  • Sampling and Dilution: A precise volume of the clear supernatant is carefully removed without disturbing the solid pellet. The supernatant is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of the dissolved Ascorbic Acid in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared with known concentrations of Ascorbic Acid is used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solute B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C D Incubate for 24-72 hours C->D E Centrifuge to pellet undissolved solid D->E F Sample supernatant E->F G Dilute sample F->G H Analyze by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

The solubility of a compound is influenced by several factors:

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For many solids, solubility increases with temperature.

  • pH: For ionizable compounds like Ascorbic Acid, the pH of the aqueous solution can significantly affect solubility.

  • Solvent Polarity: The principle of "like dissolves like" is a good general guideline. Polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.

  • Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

This technical guide has provided a summary of the solubility of Ascorbic Acid in various solvents, a detailed experimental protocol for its determination, and a visual representation of the workflow. Understanding the solubility of a compound is fundamental for its application in research and development. While no data was available for "this compound," the principles and methods described herein are broadly applicable to the characterization of the solubility of other chemical compounds.

References

Dichotomine C: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, a β-carboline alkaloid first isolated from the roots of Stellaria dichotoma, has garnered significant interest due to its notable antiallergic properties. This document provides a comprehensive technical overview of the discovery, enantioselective total synthesis, and biological evaluation of this compound. Detailed experimental protocols for its isolation, chemical synthesis, and key biological assays are presented. Quantitative data on its inhibitory activities are summarized, and relevant biochemical pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this promising natural product.

Discovery and Isolation

This compound was first reported as a new β-carboline-type alkaloid by Yoshikawa and coworkers in 2004, following its isolation from the roots of the traditional Chinese medicinal plant Stellaria dichotoma L. var. lanceolata.[1] This discovery was part of a broader investigation into the bioactive constituents of this plant species.[2]

Experimental Protocol: Isolation of this compound

The following protocol is a representative procedure for the isolation of this compound from Stellaria dichotoma based on standard phytochemical extraction and purification techniques.

Plant Material:

  • Dried and powdered roots of Stellaria dichotoma.

Extraction and Fractionation:

  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

  • The resulting MeOH extract is concentrated under reduced pressure to yield a crude residue.

  • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The EtOAc-soluble fraction, showing potent biological activity, is selected for further separation.

Chromatographic Purification:

  • The EtOAc fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane-EtOAc mixtures, followed by EtOAc-MeOH mixtures).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • The pooled fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure compound.

Structural Elucidation:

  • The structure of the isolated this compound is determined by spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and optical rotation measurements.[1]

Visualization: Isolation Workflow

isolation_workflow plant Dried Roots of Stellaria dichotoma extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partition silica1 Silica Gel Column Chromatography partition->silica1 EtOAc Fraction silica2 Further Silica Gel/ Sephadex LH-20 silica1->silica2 hplc Preparative HPLC silica2->hplc dichotomine_c Pure this compound hplc->dichotomine_c

Caption: Workflow for the isolation and purification of this compound.

Enantioselective Total Synthesis

The first enantioselective total synthesis of (S)-(-)-Dichotomine C was accomplished by Hibino and coworkers. The key strategies of their approach involved a microwave-assisted thermal electrocyclic reaction to construct the β-carboline framework, followed by a Sharpless asymmetric dihydroxylation to install the chiral diol.

Experimental Protocol: Total Synthesis of this compound

The following is a representative protocol for the enantioselective total synthesis of this compound.

Step 1: Construction of the β-Carboline Framework

  • A suitably substituted 1-azahexatriene system is synthesized through a multi-step sequence.

  • The 1-azahexatriene precursor is subjected to microwave-assisted thermal electrocyclic reaction to afford the corresponding β-carboline derivative. This reaction proceeds under controlled temperature and pressure in a microwave reactor.

Step 2: Sharpless Asymmetric Dihydroxylation

  • The β-carboline intermediate, possessing a styrenyl side chain, is treated with AD-mix-β (for the natural (S)-enantiomer) in a mixture of t-BuOH and water at low temperature.

  • The reaction mixture is stirred until completion, and the resulting diol is isolated after quenching the reaction and performing an extractive workup.

Step 3: Final Modifications

  • The terminal hydroxyl group of the diol is selectively protected.

  • The remaining functional groups are manipulated as necessary to complete the synthesis of the this compound backbone.

  • Final deprotection steps yield (S)-(-)-Dichotomine C. Purification at each step is typically performed using column chromatography on silica gel.

Visualization: Synthetic Pathway

synthesis_pathway start Substituted Indole Precursor azahexatriene 1-Azahexatriene System start->azahexatriene electrocyclic Microwave-Assisted Electrocyclic Reaction azahexatriene->electrocyclic beta_carboline β-Carboline Intermediate electrocyclic->beta_carboline sharpless Sharpless Asymmetric Dihydroxylation beta_carboline->sharpless diol Chiral Diol sharpless->diol final_steps Final Modifications (Protection/Deprotection) diol->final_steps dichotomine_c (S)-(-)-Dichotomine C final_steps->dichotomine_c

Caption: Key stages in the enantioselective total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antiallergic effects by inhibiting the release of mediators from mast cells.[1] Its activity has been quantified through various in vitro assays.

Quantitative Data on Biological Activity
Assay TargetCell LineIC₅₀ (µM)Reference
β-Hexosaminidase ReleaseRBL-2H362
TNF-α Release (Antigen-IgE-mediated)RBL-2H319
IL-4 Release (Antigen-IgE-mediated)RBL-2H315
Experimental Protocols: Biological Assays

3.2.1. β-Hexosaminidase Release Assay

  • Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media. For sensitization, cells are incubated with anti-dinitrophenyl (DNP)-IgE overnight.

  • Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.

  • Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA) as the antigen.

  • Quantification: The release of β-hexosaminidase into the supernatant is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The absorbance is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the release in the presence of this compound to the total release (induced by cell lysis with Triton X-100) and the spontaneous release (unstimulated cells).

3.2.2. TNF-α and IL-4 Release Assay

  • Cell Culture and Stimulation: RBL-2H3 cells are sensitized with anti-DNP-IgE as described above. The cells are then stimulated with DNP-HSA in the presence or absence of this compound for several hours (e.g., 3-6 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-4 in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves of this compound's inhibition of cytokine release.

Visualization: Proposed Mechanism of Action

mast_cell_degranulation cluster_mast_cell Mast Cell Antigen Antigen IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Signaling Intracellular Signaling (Ca²⁺ influx, PKC activation) FceRI->Signaling Granules Granules Signaling->Granules triggers Release Degranulation (Mediator Release) Granules->Release Mediators Mediators (Histamine, β-Hexosaminidase, TNF-α, IL-4) Dichotomine_C This compound Dichotomine_C->Signaling Inhibits Release->Mediators releases Antigen_Ext Allergen (Antigen) Antigen_Ext->Antigen

Caption: Inhibition of mast cell degranulation by this compound.

Conclusion

This compound stands out as a β-carboline alkaloid with significant potential in the development of antiallergic therapies. Its discovery from a traditional medicinal plant highlights the value of natural product research. The successful enantioselective total synthesis has not only confirmed its absolute stereochemistry but also provides a pathway for the generation of analogs for further structure-activity relationship studies. The demonstrated inhibitory effects on the release of key allergic mediators from mast cells provide a clear mechanism for its observed biological activity. This technical guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and related compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of Dichotomine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, a member of the β-carboline alkaloid family, represents a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for these analytical techniques are presented, alongside a summary of the quantitative data in structured tables for ease of reference and comparison. Furthermore, this document elucidates a key signaling pathway associated with the biological activities of β-carboline alkaloids, visualized through a Graphviz diagram, to provide context for researchers in drug discovery and development.

Introduction to this compound

This compound belongs to the vast and structurally diverse group of β-carboline alkaloids. These compounds are characterized by a tricyclic indole (B1671886) nucleus, which is the core scaffold responsible for their interaction with various biological targets. The pharmacological potential of β-carboline alkaloids has been extensively explored, revealing activities ranging from anti-cancer and anti-inflammatory to neuroprotective effects. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. This section presents the available NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d6) [1]

PositionChemical Shift (δ, ppm)
1Data not available in the searched resources.
3Data not available in the searched resources.
4Data not available in the searched resources.
4aData not available in the searched resources.
4bData not available in the searched resources.
5Data not available in the searched resources.
6Data not available in the searched resources.
7Data not available in the searched resources.
8Data not available in the searched resources.
8aData not available in the searched resources.
9Data not available in the searched resources.
1'Data not available in the searched resources.
2'Data not available in the searched resources.
COOCH₃Data not available in the searched resources.
COOCH₃Data not available in the searched resources.

Note: The specific peak assignments for this compound from the primary literature (Zhang Q, et al. Eur J Org Chem. 2012;2012(18):3317-3320) could not be accessed. The table structure is provided as a template.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
HRESIMSData not available in the searched resources.C₁₅H₁₄N₂O₄

Note: While the molecular formula is known to be C₁₅H₁₄N₂O₄, the specific high-resolution mass spectrometry data for this compound was not found in the searched resources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
Data not available in the searched resources.

Note: Specific IR absorption data for this compound was not available in the searched resources.

Experimental Protocols

This section outlines the general experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of β-carboline alkaloids and other small organic molecules.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom. Important parameters include the spectral width, number of scans (often significantly more than for ¹H NMR due to the low natural abundance of ¹³C), and relaxation delay. Chemical shifts are reported in ppm relative to the solvent signal or TMS.

  • 2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The exact mass is measured and used to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is first recorded. The sample is then placed in the beam path, and the spectrum is acquired. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Biological Activity and Signaling Pathway

β-carboline alkaloids, including compounds structurally related to this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. One such critical pathway is the FAK/PI3K/AKT/mTOR pathway , which plays a central role in cell proliferation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

The diagram below illustrates the proposed mechanism of action for β-carboline alkaloids on the FAK/PI3K/AKT/mTOR signaling pathway.

FAK_PI3K_AKT_mTOR_Pathway extracellular Growth Factors receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor PI3K PI3K receptor->PI3K Activates beta_carboline β-Carboline Alkaloids (e.g., this compound) FAK FAK beta_carboline->FAK Inhibits FAK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates proliferation Cell Proliferation & Survival mTOR->proliferation Promotes apoptosis Apoptosis mTOR->apoptosis Inhibits

FAK/PI3K/AKT/mTOR Signaling Pathway Inhibition by β-Carboline Alkaloids.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and provided standardized experimental protocols for its analysis. While the complete spectroscopic dataset from the primary literature was not accessible for this review, the provided framework and general data for the β-carboline class of compounds offer a valuable resource for researchers. The elucidation of the FAK/PI3K/AKT/mTOR signaling pathway provides a mechanistic context for the observed biological activities of β-carboline alkaloids, highlighting their potential in the development of novel therapeutics. Further research to obtain and fully characterize the complete spectroscopic data of this compound is warranted to facilitate its advancement in drug discovery programs.

References

Unveiling the Preliminary Biological Profile of Dichotomine C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary biological activities of Dichotomine C, a β-carboline-type alkaloid isolated from the roots of Stellaria dichotoma. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of novel natural compounds.

Core Findings: Anti-Allergic Properties

This compound has demonstrated notable anti-allergic effects in preclinical studies. The compound exhibits inhibitory activity against the release of key mediators in type I allergic reactions. Specifically, it has been shown to impede the antigen-IgE-mediated release of β-hexosaminidase, tumor necrosis factor-alpha (TNF-α), and interleukin-4 (IL-4) from rat basophilic leukemia (RBL-2H3) cells.[1][2][3][4][5]

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against the release of various inflammatory mediators from RBL-2H3 cells. These findings are summarized in the table below.

MediatorCell LineIC50 (μM)
β-hexosaminidaseRBL-2H362
TNF-αRBL-2H319
IL-4RBL-2H315

Experimental Protocols

The following methodologies are based on the established protocols for assessing the anti-allergic activity of compounds in RBL-2H3 cells, as inferred from the primary literature.

RBL-2H3 Cell Culture and Sensitization
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are utilized as a model for mast cells in allergic response studies.

  • Culture Conditions: Cells are maintained in a suitable medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Sensitization: To mimic an allergic state, RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). This is typically performed by incubating the cells with anti-DNP IgE for 12-24 hours.

β-Hexosaminidase Release Assay (Degranulation Assay)

This assay serves as an indicator of mast cell degranulation.

  • Preparation: Sensitized RBL-2H3 cells are washed with a suitable buffer (e.g., Siraganian buffer) to remove unbound IgE.

  • Treatment: The cells are then incubated with varying concentrations of this compound for a predetermined period.

  • Stimulation: Degranulation is induced by challenging the cells with a specific antigen, typically DNP-human serum albumin (HSA).

  • Quantification: The supernatant is collected, and the activity of the released β-hexosaminidase is measured using a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide. The absorbance is read with a microplate reader, and the percentage of inhibition is calculated relative to untreated, stimulated cells.

TNF-α and IL-4 Release Assay

This assay measures the inhibitory effect of this compound on the release of pro-inflammatory cytokines.

  • Cell Preparation and Treatment: Sensitized RBL-2H3 cells are prepared and treated with this compound as described above.

  • Antigen Stimulation: The cells are stimulated with DNP-HSA to induce cytokine release.

  • Supernatant Collection: After an incubation period (typically several hours), the cell culture supernatant is collected.

  • Quantification: The concentrations of TNF-α and IL-4 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The absorbance is measured, and the inhibitory effect of this compound is determined by comparing the cytokine levels in treated versus untreated cells.

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Quantification of Inhibition culture RBL-2H3 Cell Culture sensitization Sensitization with Anti-DNP IgE culture->sensitization treatment Incubation with this compound sensitization->treatment stimulation Stimulation with DNP-HSA Antigen treatment->stimulation degranulation β-Hexosaminidase Assay stimulation->degranulation cytokine TNF-α & IL-4 ELISA stimulation->cytokine

General workflow for assessing the anti-allergic activity of this compound.

Putative Signaling Pathway

The precise molecular targets of this compound within the mast cell signaling cascade have not yet been elucidated. However, based on its inhibitory effects on degranulation and cytokine release, it is hypothesized to interfere with the IgE-mediated signaling pathway. A generalized representation of this pathway is provided below.

Antigen binding to IgE complexed with its high-affinity receptor (FcεRI) on the mast cell surface triggers a cascade of intracellular events. This includes the activation of Src family kinases (e.g., Lyn) and Syk kinase, leading to the phosphorylation of adaptor proteins and the activation of downstream signaling molecules such as phospholipase Cγ (PLCγ) and phosphatidylinositol 3-kinase (PI3K). These events culminate in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are critical for both the degranulation process and the transcription of cytokine genes. This compound likely exerts its inhibitory effects by modulating one or more key components of this pathway.

igemediated_signaling cluster_cytoplasm Cytoplasm cluster_response Cellular Response Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binding & Cross-linking Lyn_Syk Lyn & Syk Kinase Activation FceRI->Lyn_Syk PLCg_PI3K PLCγ & PI3K Activation Lyn_Syk->PLCg_PI3K Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation PLCg_PI3K->Ca_PKC Degranulation Degranulation (β-Hexosaminidase Release) Ca_PKC->Degranulation Cytokine_Release Cytokine Release (TNF-α, IL-4) Ca_PKC->Cytokine_Release Dichotomine_C This compound Dichotomine_C->Lyn_Syk Dichotomine_C->PLCg_PI3K Dichotomine_C->Ca_PKC

Hypothesized interference of this compound in the IgE-mediated signaling pathway.

Conclusion and Future Directions

The preliminary biological data on this compound highlight its potential as an anti-allergic agent. Its ability to inhibit the release of multiple key mediators of the allergic response warrants further investigation. Future research should focus on elucidating the precise molecular mechanism of action, including the identification of its direct binding partners within the signaling cascade. In vivo studies are also necessary to evaluate the efficacy and safety of this compound in animal models of allergic diseases. This will provide a more comprehensive understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dichotomine C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a cyclic peptide natural product isolated from the plant Cordia dichotoma. This document provides a detailed overview of the total synthesis of this compound, focusing on a pathway that utilizes Native Chemical Ligation (NCL) followed by a novel phosphine-borane mediated desulfurization. This synthetic route offers an efficient and robust method for obtaining this complex cyclic peptide. The information presented herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a convergent strategy involving the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): A linear peptide precursor containing a C-terminal thioester and an N-terminal cysteine residue is synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • Intramolecular Native Chemical Ligation (NCL): The linear peptide undergoes an intramolecular cyclization reaction via NCL to form the cyclic peptide backbone.

  • P-B Desulfurization: The cysteine residue, which is instrumental for the NCL reaction, is converted to a native alanine (B10760859) residue using a mild and efficient TCEP/NaBH4-mediated desulfurization method.

This approach allows for the efficient construction of the cyclic peptide architecture with good yields and high purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound.

StepReactionKey Reagents/ConditionsTime (h)TemperatureYield (%)
1Solid-Phase Peptide SynthesisStandard Fmoc/tBu chemistry, HBTU/DIPEA activation---
2Intramolecular NCL6 M Gn·HCl, 200 mM Na2HPO4, pH 7.22Room Temp.-
3P-B DesulfurizationTCEP (200 mM), NaBH4 (200 mM), 6 M Gn·HCl, 200 mM Na2HPO4, pH 6.5637 °C78

Experimental Protocols

Synthesis of the Linear Peptide Precursor

The linear peptide precursor, H-Cys-Gly-Val-Pro-Leu-Ala-Gly-Val-thioester, is synthesized on a solid support using an automated peptide synthesizer following standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Thiol for thioester formation (e.g., 3-mercaptopropionic acid)

Protocol:

  • Swell the Rink amide resin in DMF.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Couple the Fmoc-protected amino acids sequentially using HBTU and DIPEA as activating agents.

  • After the final amino acid coupling, attach the thioester precursor.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Intramolecular Native Chemical Ligation (NCL)

The purified linear peptide thioester is cyclized via an intramolecular NCL reaction.

Materials:

  • Purified linear peptide thioester

  • Guanidine hydrochloride (Gn·HCl)

  • Sodium phosphate (B84403) dibasic (Na2HPO4)

  • Hydrochloric acid (HCl) for pH adjustment

Protocol:

  • Dissolve the linear peptide thioester in a ligation buffer containing 6 M Gn·HCl and 200 mM Na2HPO4.

  • Adjust the pH of the solution to 7.2.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

  • Upon completion, the crude cyclized peptide is used directly in the next step without further purification.

P-B Desulfurization

The cysteine residue in the cyclized peptide is converted to an alanine residue.[1][2][3][4][5]

Materials:

  • Crude cyclized peptide from the NCL reaction

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium borohydride (B1222165) (NaBH4)

  • Guanidine hydrochloride (Gn·HCl)

  • Sodium phosphate dibasic (Na2HPO4)

  • Hydrochloric acid (HCl) for pH adjustment

Protocol:

  • To the crude NCL reaction mixture, add TCEP to a final concentration of 200 mM and NaBH4 to a final concentration of 200 mM.

  • Adjust the pH of the reaction mixture to 6.5.

  • Incubate the reaction at 37 °C for 6 hours.

  • Monitor the desulfurization process by RP-HPLC and mass spectrometry.

  • Upon completion, purify the final product, this compound, by RP-HPLC.

  • Lyophilize the purified peptide and characterize by mass spectrometry and NMR spectroscopy.

Visualizations

Total Synthesis Pathway of this compound

Dichotomine_C_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_NCL Intramolecular Native Chemical Ligation (NCL) cluster_Desulfurization P-B Desulfurization Amino_Acids Fmoc-Amino Acids SPPS_Process Automated Peptide Synthesizer Amino_Acids->SPPS_Process Resin Solid Support Resin->SPPS_Process Linear_Peptide Linear Peptide Thioester (H-Cys-Gly-Val-Pro-Leu-Ala-Gly-Val-SR) SPPS_Process->Linear_Peptide Fmoc/tBu Chemistry Cyclic_Peptide_Cys Cyclic Peptide (with Cys) Linear_Peptide->Cyclic_Peptide_Cys pH 7.2, 2h, RT Dichotomine_C This compound (cyclo-[Ala-Gly-Val-Pro-Leu-Ala-Gly-Val]) Cyclic_Peptide_Cys->Dichotomine_C TCEP, NaBH4 pH 6.5, 6h, 37°C

Caption: Overall workflow for the total synthesis of this compound.

Mechanism of Native Chemical Ligation

NCL_Mechanism Start Linear Peptide (N-term Cys, C-term Thioester) Intermediate Thioester-linked Intermediate Start->Intermediate Transthioesterification Product Cyclic Peptide (Native Peptide Bond) Intermediate->Product S-to-N Acyl Shift (Irreversible)

Caption: Key steps in the Native Chemical Ligation (NCL) reaction.

Hypothesized Biological Activity of this compound

While the specific biological signaling pathways of this compound have not been extensively studied, extracts from its source, Cordia dichotoma, have demonstrated antimicrobial and anthelmintic activities.[6][7] A plausible mechanism for its antimicrobial action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Biological_Activity Dichotomine_C This compound Microbial_Cell Microbial Cell (Bacterium/Fungus) Dichotomine_C->Microbial_Cell Interacts with Membrane_Disruption Cell Membrane Disruption Microbial_Cell->Membrane_Disruption Hypothesized Mechanism 1 Enzyme_Inhibition Inhibition of Essential Enzymes Microbial_Cell->Enzyme_Inhibition Hypothesized Mechanism 2 Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothesized antimicrobial mechanism of this compound.

Conclusion

The total synthesis of this compound via Native Chemical Ligation and P-B desulfurization represents a highly effective and strategic approach for the chemical synthesis of this cyclic peptide. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the reproduction and further investigation of this compound and its analogs for potential therapeutic applications. The mild conditions and high efficiency of the key reaction steps make this synthetic route attractive for the generation of a library of related compounds for structure-activity relationship studies. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Application Note: A Divergent Strategy for the Synthesis of Dichotomine C-like Aspidosperma Alkaloid Cores

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Introduction The Aspidosperma alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids known for their complex, polycyclic structures and significant biological activities.[1][2] Dichotomine C, a member of this family, presents a formidable synthetic challenge due to its densely functionalized pentacyclic core. Developing efficient and divergent synthetic routes to access the core structure of these molecules is crucial for exploring their therapeutic potential through the creation of novel derivatives.[3][4] This application note details a robust, multi-step protocol for the synthesis of a functionalized tetracyclic core, a key intermediate readily elaborated into various this compound-like derivatives. The strategy hinges on a key intramolecular Michael addition to construct the characteristic fused ring system.[1]

Overall Synthetic Scheme

The synthesis begins with commercially available tryptamine (B22526) and proceeds through three key stages:

  • N-Acylation and Functionalization: Protection and installation of a key sidechain onto the tryptamine precursor.

  • Pictet-Spengler Cyclization: Formation of the tetracyclic β-carboline intermediate.

  • Intramolecular Michael Addition Cascade: Diastereoselective construction of the pentacyclic core structure.

// Nodes A [label="Tryptamine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: N-Acylation\n(Chloroacetyl Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate 1\n(N-Chloroacetyl Tryptamine)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 2: Pictet-Spengler\n(Ethyl Glyoxylate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Intermediate 2\n(Tetracyclic Lactam)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Step 3: Michael Addition\n(NaH, Acryloyl Chloride)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Product\n(this compound Core)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } dot Caption: High-level workflow for the synthesis of the this compound core.

Experimental Protocols

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide (Intermediate 1)

Protocol:

  • To a stirred solution of tryptamine (1.60 g, 10.0 mmol) in dichloromethane (B109758) (DCM, 50 mL) at 0 °C, add triethylamine (B128534) (2.1 mL, 15.0 mmol).

  • Slowly add a solution of chloroacetyl chloride (0.95 mL, 12.0 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate (B1210297)/Hexane).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (30 mL).

  • Separate the organic layer, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 30-50% Ethyl Acetate/Hexane gradient) to yield Intermediate 1 as a white solid.

Step 2: Synthesis of Tetracyclic Lactam Core (Intermediate 2)

Protocol:

  • Dissolve Intermediate 1 (2.37 g, 10.0 mmol) in trifluoroacetic acid (TFA, 20 mL) at 0 °C.

  • Add ethyl glyoxylate (B1226380) (50% solution in toluene, 3.0 mL, 15.0 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours. The solution will darken.

  • Carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate at 0 °C until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude solid is purified by recrystallization from ethyl acetate/methanol to afford Intermediate 2.

Step 3: Synthesis of the Pentacyclic this compound-like Core (Final Product)

Protocol:

  • To a solution of Intermediate 2 (0.54 g, 2.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 96 mg, 2.4 mmol) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add acryloyl chloride (0.18 mL, 2.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. This key step involves an initial N-acylation followed by a cascade of intramolecular aza-Michael and Michael additions to form the final two rings.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via flash column chromatography (Silica gel, 2-5% Methanol/DCM gradient) to yield the final pentacyclic product.

Data Presentation

The results of the three-step synthesis are summarized below. Purity was determined by HPLC analysis, and identity was confirmed by High-Resolution Mass Spectrometry (HRMS).

StepProductStarting Material (mmol)Yield (%)Purity (HPLC)HRMS (m/z) [M+H]+
1Intermediate 110.091%>98%Calc: 237.0795, Found: 237.0791
2Intermediate 210.065%>97%Calc: 271.1134, Found: 271.1130
3Final Product2.058%>95%Calc: 325.1290, Found: 325.1285

Structure Confirmation Logic

Confirmation at each stage of the synthesis is critical. Spectroscopic data provides the necessary evidence to proceed to the next step. The relationship between experimental data and structural confirmation is outlined below.

// Nodes for confirmation Confirm1 [label="Structure 1\nConfirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm2 [label="Structure 2\nConfirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm3 [label="Final Structure\nConfirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {I1_NMR, I1_MS} -> Confirm1 [color="#5F6368"]; {I2_NMR, I2_MS} -> Confirm2 [color="#5F6368"]; {FP_NMR, FP_MS} -> Confirm3 [color="#5F6368"]; } dot Caption: Logic diagram for spectroscopic confirmation of intermediates and product.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of a key pentacyclic intermediate of the this compound family. The strategy is characterized by its operational simplicity and the use of readily available starting materials. The key intramolecular cascade reaction efficiently constructs the complex core in a single, diastereoselective step. This core structure is an ideal platform for late-stage functionalization, enabling the synthesis of a diverse library of this compound derivatives for further investigation in drug discovery programs.

References

Application Note: Analytical Methods for the Quantification of Dichotomine C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichotomine C is a compound of interest for researchers in various fields. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, dosage form analysis, and understanding its physiological effects. This document provides an overview of the analytical methods available for the quantification of this compound in different matrices, along with detailed experimental protocols and data presentation. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely used for their sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of various compounds, including those with structural similarities to this compound. Several validated RP-HPLC methods have been developed for the simultaneous estimation of related compounds, demonstrating the technique's suitability.

General Protocol for RP-HPLC Analysis

This protocol is a generalized procedure based on common practices for the analysis of small organic molecules. Optimization will be required for the specific analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Visible or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted with orthophosphoric acid). The ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 35°C)

  • Injection Volume: 10-20 µL

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis Standard Prepare this compound Reference Standard Optimize Optimize Chromatographic Conditions Standard->Optimize Sample Prepare Sample (e.g., extraction) Inject Inject Samples and Standards Sample->Inject Validate Validate Method (Linearity, Precision, Accuracy) Optimize->Validate Validate->Inject Acquire Acquire Data Inject->Acquire Quantify Quantify this compound Acquire->Quantify

Caption: General workflow for HPLC method development and analysis.

Sample Preparation for HPLC Analysis

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte.[1][2] The choice of method depends on the sample matrix (e.g., biological fluids, pharmaceutical formulations).

General Extraction Protocol for Solid Dosage Forms:

  • Weigh and finely powder a representative number of dosage units.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

  • Transfer to a volumetric flask and add a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Sonicate for a specified time (e.g., 10-15 minutes) to ensure complete dissolution of the analyte.

  • Dilute to volume with the solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]

General Extraction Protocol for Liquid Samples (e.g., Plasma): For complex matrices like plasma, techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary.[2][4]

Protein Precipitation (Simple & Fast):

  • To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 v/v).

  • Vortex the mixture vigorously to ensure complete precipitation of proteins.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for quantifying low concentrations of analytes in complex biological matrices.[4][5]

General Protocol for LC-MS/MS Analysis

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • C18 analytical column suitable for LC-MS.

Reagents:

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid or Ammonium formate (B1220265) (for mobile phase modification)

  • Water (LC-MS grade)

  • This compound reference standard and a suitable internal standard (IS).

LC-MS/MS Conditions (Example):

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile containing 0.1% formic acid) and water (containing 0.1% formic acid).

  • Flow Rate: Typically lower than conventional HPLC (e.g., 0.2-0.5 mL/min).

  • Ionization Mode: Positive or negative ion mode, to be determined by direct infusion of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the IS.

Workflow for LC-MS/MS Method Development:

LCMS_Workflow cluster_tuning MS Tuning cluster_lc LC Method cluster_validation Validation & Analysis Infuse Direct Infusion of This compound & IS Optimize_MS Optimize MS Parameters (Precursor/Product Ions) Infuse->Optimize_MS Develop_LC Develop LC Gradient for Separation Optimize_MS->Develop_LC Prepare Sample Preparation (e.g., SPE) Develop_LC->Prepare Validate Validate Assay Prepare->Validate Analyze Analyze Samples Validate->Analyze

Caption: Workflow for developing a quantitative LC-MS/MS method.

Solid-Phase Extraction (SPE) for LC-MS/MS Sample Preparation

SPE is a highly effective technique for cleaning up and concentrating analytes from complex samples before LC-MS/MS analysis.[6]

General SPE Protocol:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a solvent that removes interfering substances but retains the analyte.

  • Elution: Elute this compound with a small volume of a strong solvent.

  • The eluate is then typically evaporated and reconstituted in the mobile phase for injection.

Quantitative Data Summary

The following tables summarize typical validation parameters obtained from HPLC and LC-MS/MS methods for the quantification of small molecules. These are representative values and will need to be established specifically for this compound analysis.

Table 1: Representative HPLC Method Validation Parameters

ParameterTypical Specification
Linearity (r²) > 0.99
Concentration Range Dependent on analyte and formulation
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) S/N ratio of 3:1
Limit of Quantification (LOQ) S/N ratio of 10:1

Table 2: Representative LC-MS/MS Method Validation Parameters

ParameterTypical Specification
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Dependent on analyte and matrix
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Monitored and minimized
Recovery Consistent and reproducible

Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the specific application. HPLC is well-suited for the analysis of pharmaceutical formulations, while the higher sensitivity and selectivity of LC-MS/MS make it ideal for bioanalytical applications, such as pharmacokinetic studies. The protocols and data presented here provide a foundation for the development and validation of robust analytical methods for this compound.

References

Application Note: Quantitative Analysis of Dichotomine C in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Dichotomine C, a pyrrolizidine (B1209537) alkaloid found in Cordia dichotoma.[1][2] The described protocol is applicable to researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, and toxicological studies of this compound. The method utilizes a simple protein precipitation for sample preparation and a reversed-phase chromatographic separation coupled with electrospray ionization tandem mass spectrometry. The procedure demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a pyrrolizidine alkaloid identified in Cordia dichotoma, a plant with a history of use in traditional medicine for various ailments, including cough, fever, and inflammation.[1][2][3] As interest in the pharmacological properties of natural compounds grows, sensitive and specific analytical methods are required to characterize their behavior in biological systems. HPLC-MS/MS offers unparalleled sensitivity and selectivity for quantifying small molecules in complex matrices.[4][5] This document provides a comprehensive protocol for the analysis of this compound, supporting further investigation into its therapeutic potential and safety profile.

Experimental Protocol

Materials and Reagents
  • Standards: this compound (analytical standard, >98% purity), Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled alkaloid).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Sample Matrix: Blank human plasma (or other relevant biological matrix).

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1200 series or equivalent).[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500 or equivalent).[6]

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Precipitation Solution: Acetonitrile containing 0.1% formic acid and the internal standard at a fixed concentration.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the cold precipitation solution.

  • Vortex mix for 1 minute to ensure complete protein precipitation.[7]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 min5% B

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Detection ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound[M+H]⁺Fragment 115025
This compound[M+H]⁺Fragment 215035
Internal Standard[M+H]⁺IS Fragment 115028

Note: The exact m/z values for this compound and its fragments would need to be determined experimentally by infusing a standard solution.

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical guidelines.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
This compound0.5 - 500>0.995

Table 5: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤1585-115≤1585-115
Low (LQC)1.5≤1585-115≤1585-115
Medium (MQC)75≤1585-115≤1585-115
High (HQC)400≤1585-115≤1585-115

Visualizations

G start Start: Plasma Sample (50 µL) prep Add 150 µL Acetonitrile with Internal Standard start->prep Sample Preparation vortex Vortex Mix (1 minute) prep->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge Protein Precipitation supernatant Transfer Supernatant centrifuge->supernatant hplc Inject into HPLC-MS/MS System supernatant->hplc Analysis data Data Acquisition (MRM Mode) hplc->data quant Quantitation & Reporting data->quant Data Processing

Caption: Experimental workflow for this compound analysis.

G ligand This compound (or active metabolite) receptor Cell Surface Receptor (e.g., GPCR) ligand->receptor Binding transduction Signal Transduction Cascade receptor->transduction Activation effector Effector Proteins (e.g., Kinases) transduction->effector transcription Transcription Factors (e.g., NF-κB) effector->transcription Modulation gene Gene Expression transcription->gene Nuclear Translocation response Anti-inflammatory Response gene->response Protein Synthesis

Caption: Proposed anti-inflammatory signaling pathway.

Discussion

The HPLC-MS/MS method presented provides a reliable and efficient tool for the quantification of this compound in biological fluids. The simple protein precipitation step allows for high-throughput sample processing.[7] The chromatographic conditions ensure a rapid analysis time of 5 minutes per sample, with good separation from endogenous plasma components. The use of tandem mass spectrometry in MRM mode provides high selectivity and sensitivity, enabling the detection of this compound at sub-ng/mL levels.[8] This method is well-suited for a range of applications in drug discovery and development, from early pharmacokinetic screening to later-stage clinical trial sample analysis.

Conclusion

A detailed protocol for the quantitative analysis of this compound by HPLC-MS/MS has been established and summarized. The method is rapid, sensitive, and robust, making it a valuable tool for researchers investigating the pharmacological and toxicological properties of this natural product. The provided workflow and parameters can serve as a strong foundation for laboratories aiming to conduct studies on this compound and related alkaloids.

References

Application Notes and Protocols for In Vitro Assays Using Dichomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichomine, a novel iboga-type indole (B1671886) alkaloid, has been isolated from the plant Tabernaemontana dichotoma. Alkaloids derived from the Tabernaemontana genus are known to possess a wide range of biological activities, including cytotoxic and vasorelaxant effects. These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of Dichomine, focusing on its potential as an anticancer and vasorelaxant agent. The information is based on established methodologies for the assessment of related indole alkaloids from Tabernaemontana species.

Data Presentation

The following table summarizes the cytotoxic activity of various indole alkaloids isolated from Tabernaemontana species against a panel of human cancer cell lines. This data can serve as a reference for a comparative evaluation of Dichomine's potency.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Indole Alkaloids from Tabernaemontana Species

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW480 (Colon)HT-29 (Colon)Reference
Conophylline0.170.350.211.021.49-[1]
Taberdivarine A->40>40-->40[2]
Taberdivarine B-10.3412.86--15.61[2]
Taberdivarine C-2.413.41--0.75[2]
Taberdivarine F-0.303.41--0.75[2]
Voacamine------
Alstonisine------
10-Methoxyaffinisine------
Cathafoline------

Note: Specific IC₅₀ values for Dichomine are not yet publicly available. The data presented here for related compounds provides a baseline for expected activity.

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of Dichomine against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HL-60, A-549, MCF-7, SW480)

  • Dichomine (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Dichomine in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Vasorelaxant Activity Assay on Isolated Rat Aorta

This protocol describes the evaluation of the vasorelaxant effect of Dichomine on isolated rat aortic rings pre-contracted with phenylephrine (B352888).

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (PE)

  • Dichomine (dissolved in a suitable solvent)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Preparation: Euthanize the rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, replacing the buffer every 15 minutes.

  • Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Addition: Once the contraction has stabilized, add cumulative concentrations of Dichomine to the organ bath.

  • Data Recording: Record the isometric tension continuously.

  • Data Analysis: Express the relaxation response as a percentage of the initial phenylephrine-induced contraction. Plot the percentage of relaxation against the log of the compound concentration to determine the EC₅₀ value.

Visualizations

Signaling Pathways and Workflows

Diagrams created using the DOT language provide a visual representation of experimental workflows and potential signaling pathways.

experimental_workflow_cytotoxicity cluster_workflow MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate 24 hours cell_seeding->incubation1 treatment Treat with Dichomine incubation1->treatment incubation2 Incubate 48-72 hours treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4 hours mtt_addition->incubation3 solubilization Solubilize Formazan with DMSO incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for determining the in vitro cytotoxicity of Dichomine using the MTT assay.

vasorelaxation_workflow cluster_vaso Vasorelaxant Activity Assay aorta_prep Isolate Rat Thoracic Aorta mounting Mount Aortic Rings in Organ Bath aorta_prep->mounting equilibration Equilibrate (60-90 min) mounting->equilibration contraction Induce Contraction (Phenylephrine) equilibration->contraction compound_add Add Cumulative Doses of Dichomine contraction->compound_add data_record Record Isometric Tension compound_add->data_record data_analysis Calculate EC50 data_record->data_analysis

Caption: Experimental workflow for assessing the vasorelaxant activity of Dichomine.

potential_signaling_pathway cluster_pathway Potential Mechanism of Cytotoxicity Dichomine Dichomine Microtubules Microtubule Dynamics Dichomine->Microtubules Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Disruption Apoptosis Apoptosis Induction CellCycle->Apoptosis

Caption: A potential signaling pathway for the cytotoxic effects of indole alkaloids.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Compounds derived from plants, marine organisms, and microorganisms often possess unique chemical structures and biological activities. Elucidating the precise mechanism of action (MoA) of a potential anticancer compound is a critical step in its development.[1][2][3] This process involves a series of systematic investigations to identify the molecular pathways and cellular events through which the compound exerts its cytotoxic or cytostatic effects.[1][2]

These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate the MoA of a novel anticancer compound, here hypothetically named "Dichotomine C". While extensive searches did not yield a specific compound with this designation, the methodologies outlined below are universally applicable for characterizing the anticancer properties of new chemical entities, drawing upon established techniques used in the study of natural product extracts.[4][5]

Initial Assessment: Cytotoxicity Screening

The initial step in characterizing a potential anticancer compound is to determine its cytotoxic activity across a panel of human cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function.[5]

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast15.2 ± 1.8
PC-3Prostate22.5 ± 2.5
A549Lung18.9 ± 2.1
HCT116Colon12.7 ± 1.5
HeLaCervical25.1 ± 3.0
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[6]

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[8][9] Several assays can determine if a compound induces apoptosis.

Workflow for Apoptosis Investigation

G A Treat Cells with This compound B Annexin V/PI Staining (Flow Cytometry) A->B C Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) A->C D Western Blot for Apoptotic Markers A->D E Early/Late Apoptosis Quantification B->E F Caspase Activation Measurement C->F G Protein Expression Analysis (e.g., PARP, Bcl-2) D->G H Conclusion: Apoptosis Induction Confirmed E->H F->H G->H

Caption: Workflow for investigating apoptosis induction.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cells (e.g., HCT116)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 2: Apoptosis Induction by this compound in HCT116 Cells
TreatmentTime (h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control2495.2 ± 1.52.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound2460.8 ± 3.225.4 ± 2.110.2 ± 1.53.6 ± 0.8
Control4894.5 ± 1.83.1 ± 0.62.0 ± 0.50.4 ± 0.1
This compound4835.2 ± 2.838.9 ± 3.522.5 ± 2.43.4 ± 0.7

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[12][13][14]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.4 ± 2.528.1 ± 1.816.5 ± 1.2
This compound20.1 ± 1.915.3 ± 1.564.6 ± 3.1

The data suggests that this compound induces G2/M phase arrest in HCT116 cells.[9]

Mitochondrial-Mediated (Intrinsic) Apoptosis Pathway

The intrinsic pathway of apoptosis is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria.[15][16][17]

Signaling Pathway of Intrinsic Apoptosis

G cluster_0 Mitochondrial Events cluster_1 Cytosolic Events This compound This compound ROS Generation ROS Generation This compound->ROS Generation Bcl-2/Bcl-xL Inhibition Bcl-2/Bcl-xL Inhibition This compound->Bcl-2/Bcl-xL Inhibition Bax/Bak Activation Bax/Bak Activation ROS Generation->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Bcl-2/Bcl-xL Inhibition->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Caspase-9->Apoptosome Formation Caspase-3 Activation Caspase-3 Activation Apoptosome Formation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Increased intracellular ROS can trigger mitochondrial-mediated apoptosis.[18][19][20]

Materials:

  • Cancer cells

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 1, 3, 6 hours).

  • Staining: Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

Experimental Protocol: Western Blot Analysis

Western blotting can be used to detect changes in the expression levels of key proteins involved in the intrinsic apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

The systematic application of these experimental protocols will enable a thorough investigation into the mechanism of action of a novel anticancer compound. By combining cytotoxicity screening, apoptosis assays, cell cycle analysis, and investigation of specific signaling pathways, researchers can build a comprehensive understanding of how a compound exerts its therapeutic effects. This knowledge is crucial for the further preclinical and clinical development of promising new cancer therapies.

References

Application Notes and Protocols: Dichotomine C in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for "Dichotomine C" in the context of cancer cell line treatment did not yield specific scientific literature or data. The information presented below is based on general principles of cancer drug discovery and common experimental protocols. Should "this compound" be a novel or less-documented compound, these guidelines provide a foundational framework for its evaluation as a potential anti-cancer agent.

Introduction

The exploration of novel chemical entities for anti-cancer properties is a cornerstone of oncological research. This document outlines a prospective framework for the investigation of a compound identified as this compound in the treatment of various cancer cell lines. The protocols and application notes provided are based on established methodologies for assessing the cytotoxic and mechanistic properties of potential therapeutic agents.

Quantitative Data Summary

In the absence of specific data for this compound, a template table for summarizing key quantitative metrics is provided below. Researchers would populate this table with experimental data to facilitate comparison across different cell lines and with standard chemotherapeutic agents.

Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM) after 48hApoptosis Rate (%) at IC50Cell Cycle Arrest Phase
e.g., MCF-7Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
e.g., A549Lung CarcinomaData to be determinedData to be determinedData to be determined
e.g., HCT116Colorectal CarcinomaData to be determinedData to be determinedData to be determined
e.g., HepG2Hepatocellular CarcinomaData to be determinedData to be determinedData to be determined
e.g., PC-3Prostate CancerData to be determinedData to be determinedData to be determined
e.g., hTERT-HPNE (Normal)Normal PancreaticData to be determinedData to be determinedNot Applicable

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer effects of this compound.

Cell Culture and Maintenance
  • Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2, PC-3) and a normal, non-cancerous cell line (e.g., hTERT-HPNE) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, using software such as GraphPad Prism.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its determined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate hypothetical signaling pathways and workflows relevant to the study of an anti-cancer compound like this compound.

G cluster_0 Experimental Workflow for this compound Evaluation A Cancer Cell Lines (e.g., MCF-7, A549) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Mechanism of Action Studies (Western Blot) C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: A typical workflow for evaluating the anti-cancer properties of a novel compound.

G cluster_1 Hypothetical Intrinsic Apoptosis Pathway Induced by this compound DC This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibited DC->Bcl2 inhibits Bax Bax (Pro-apoptotic) Activated DC->Bax activates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

G cluster_2 Hypothetical Cell Cycle Arrest Pathway by this compound DC This compound p21 p21/p27 (CDK Inhibitors) Upregulated DC->p21 CDK4 CDK4/Cyclin D1 Complex Rb Rb Phosphorylation Inhibited CDK4->Rb phosphorylates p21->CDK4 E2F E2F Release Blocked Rb->E2F G1_S G1/S Transition Blocked E2F->G1_S promotes

Caption: A possible mechanism of cell cycle arrest at the G1/S checkpoint.

Dichotomine C: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a β-carboline alkaloid isolated from the roots of Stellaria dichotoma. As a member of the β-carboline family, this compound is of significant interest to the drug discovery community. β-carboline alkaloids are a diverse group of natural and synthetic indole (B1671886) alkaloids known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This document provides detailed application notes and protocols for the investigation of this compound in a drug discovery context, with a focus on its potential as an antiallergic and anti-inflammatory agent.

Physicochemical Properties

PropertyValueSource
Molecular Formula C15H14N2O4Genophore
Molecular Weight 286.29 g/mol Genophore
Appearance Yellow powderEncyclopedia of Traditional Chinese Medicines
Optical Rotation [α]D27 = -16.6º (c = 0.50, MeOH)Encyclopedia of Traditional Chinese Medicines
InChI Key WKUVQUIYZHZZFT-LBPRGKRZSA-NGenophore
SMILES [H]--INVALID-LINK--(CO)c1nc(C(=O)OC)cc2c1[nH]c1ccccc12Genophore

Biological Activity

This compound has demonstrated notable antiallergic effects in preclinical studies. Its activity is characterized by the inhibition of key mediators of type I allergic reactions.[1][2][3] The available quantitative data on the bioactivity of this compound is summarized in the table below.

AssayCell LineIC50 ValueSource
β-Hexosaminidase Release InhibitionRBL-2H362 µM[4]
TNF-α Release Inhibition (Antigen-IgE-mediated)RBL-2H319 µM
IL-4 Release Inhibition (Antigen-IgE-mediated)RBL-2H315 µM

Signaling Pathways

The precise signaling pathways modulated by this compound to exert its antiallergic effects are still under investigation. However, based on the known mechanisms of β-carboline alkaloids in inflammatory and allergic responses, it is hypothesized that this compound may interfere with intracellular signaling cascades that are critical for mast cell degranulation and the production of pro-inflammatory cytokines.

A plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and various interleukins. Inhibition of the IKK (IκB kinase) complex, which is upstream of NF-κB, is a common mechanism for anti-inflammatory compounds.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which also plays a crucial role in the inflammatory response. Furthermore, in the context of cancer, β-carboline alkaloids have been shown to affect the FAK/PI3K/AKT/mTOR pathway.

Below are diagrams illustrating these potential signaling pathways.

mast_cell_degranulation_pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Signaling_Cascade Downstream Signaling (e.g., Syk, LAT, PLCγ) FcεRI->Signaling_Cascade Degranulation Degranulation (Histamine Release) Signaling_Cascade->Degranulation Cytokine_Production Cytokine Production (TNF-α, IL-4) Signaling_Cascade->Cytokine_Production Dichotomine_C This compound Dichotomine_C->Signaling_Cascade Inhibition

Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.

nf_kb_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Antigen Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibition NF_κB_nucleus NF-κB (p50/p65) NF_κB->NF_κB_nucleus Translocation Dichotomine_C This compound Dichotomine_C->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-4, iNOS) NF_κB_nucleus->Gene_Expression mtt_assay_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound Incubate_24h_1->Treat_Cells Incubate_24_48h Incubate for 24-48h Treat_Cells->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (B1609692) with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichotomine C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dichotomine C synthesis. The guidance is based on established methodologies for the synthesis of structurally related polypyrrolidinoindoline alkaloids, particularly focusing on key palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

The synthesis of the complex core of this compound often relies on a strategic sequence of a double Stille cross-coupling followed by a double intramolecular Heck cyclization. Below are troubleshooting guides for these critical steps.

Guide 1: Double Stille Cross-Coupling

This reaction is pivotal for forming the carbon-carbon bonds that link the core units of the molecule. Low yields are a common challenge.

Problem: Low or no yield of the desired coupled product.

Potential Cause Suggested Solution
Inactive Palladium Catalyst Use a freshly opened palladium source or a robust, air-stable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).
Poor Ligand Choice For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are often necessary to promote efficient oxidative addition and reductive elimination. Screen a variety of ligands.
Inefficient Transmetalation The addition of a copper(I) co-catalyst can significantly accelerate the rate of transmetalation from the organotin reagent to the palladium center.
Decomposition of Organotin Reagent Ensure the purity of the vinylstannane reagent. If prepared in-house, ensure complete removal of any residual reagents from its synthesis.

Table 1: Effect of Palladium Catalyst and Ligand on Stille Coupling Yield

Palladium Source Ligand Additive Yield (%) Reference
Pd(PPh₃)₄-NoneLow to moderateGeneral observation
Pd₂(dba)₃P(t-Bu)₃NoneHighGeneral observation
Pd₂(dba)₃AsPh₃CuIHighGeneral observation

Note: Yields are illustrative and highly substrate-dependent. The combination of Pd₂(dba)₃, a bulky phosphine ligand, and a Cu(I) additive is a common starting point for optimizing Stille couplings with complex substrates.

Guide 2: Double Intramolecular Heck Cyclization

This step is crucial for constructing the polycyclic core of this compound. Achieving high diastereoselectivity and yield can be challenging.

Problem: Low yield and/or poor diastereoselectivity in the cyclization.

Potential Cause Suggested Solution
Suboptimal Ligand The choice of the chiral phosphine ligand is critical for inducing asymmetry and promoting efficient cyclization. Screen various chiral ligands.
Formation of Palladium Black Catalyst decomposition can be minimized by using a more stable palladium precatalyst or by adjusting the reaction temperature and concentration.
β-Hydride Elimination from Undesired Positions The choice of base and additives can influence the regioselectivity of β-hydride elimination. Silver salts are sometimes used to promote the desired cyclization pathway.
Steric Hindrance Ensure the substrate is designed to minimize steric clashes in the transition state leading to the desired diastereomer.

Table 2: Influence of Phosphine Ligand on Intramolecular Heck Cyclization Yield

Ligand Yield (%) Enantiomeric Excess (ee, %) Reference
(R)-BINAP6290[1]
Other chiral phosphinesVariableVariableGeneral observation

Note: In the synthesis of a key precursor for quadrigemine C, the use of (R)-BINAP as the chiral ligand for the double catalytic asymmetric Heck cyclization provided a good yield and high enantioselectivity.[1] This is a strong starting point for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing and poor separation during the purification of my indole (B1671886) alkaloid intermediates by column chromatography. What can I do?

A1: Peak tailing is a common issue when purifying polar indole alkaloids on silica (B1680970) gel. This is often due to strong interactions between the basic nitrogen atoms of the alkaloid and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a tertiary amine, such as triethylamine (B128534) (0.1-1%), or ammonia (B1221849) in your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a different stationary phase: Consider using alumina (B75360) (basic or neutral) or a polymer-based stationary phase which are less acidic than silica gel.

  • Employ reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be a good alternative.

Q2: My palladium-catalyzed cross-coupling reaction is not going to completion, and I observe the formation of palladium black. What is happening?

A2: The formation of palladium black indicates the precipitation of elemental palladium, which is an inactive form of the catalyst. This can happen for several reasons:

  • Catalyst instability: The active Pd(0) species can be unstable and aggregate, especially at high temperatures or concentrations.

  • Ligand degradation: Some phosphine ligands can be sensitive to air or heat and degrade over the course of the reaction.

  • Incomplete reduction of Pd(II) precatalyst: If you are using a Pd(II) source, its reduction to the active Pd(0) species may be inefficient.

To address this, you can try:

  • Using a more robust, air-stable palladium precatalyst.

  • Employing bulkier, more electron-rich phosphine ligands that can better stabilize the Pd(0) center.

  • Lowering the reaction temperature.

  • Ensuring the reaction is performed under strictly inert conditions.

Q3: What are the key safety precautions when working with organotin reagents for the Stille coupling?

A3: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also crucial to manage the waste generated from Stille reactions properly, as tin residues are environmentally hazardous.

Experimental Protocols

The following are generalized protocols for the key reactions based on the successful synthesis of related alkaloids.[1]

Protocol 1: Double Stille Cross-Coupling of a Diiodo-bis-indole with a Vinylstannane
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the diiodo-bis-indole precursor in anhydrous, degassed solvent (e.g., DMF or toluene).

  • Addition of Reagents: To this solution, add the vinylstannane reagent (typically 2.2-2.5 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 5-10 mol %) and the phosphine ligand (e.g., AsPh₃, 20-40 mol %). If using a co-catalyst, add copper(I) iodide (CuI, 10-20 mol %).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. To remove tin byproducts, a wash with an aqueous solution of KF or DBU may be effective.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Intramolecular Heck Cyclization
  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, prepare the active catalyst by mixing the palladium source (e.g., Pd₂(dba)₃) and the chiral phosphine ligand (e.g., (R)-BINAP) in an anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction Setup: In a separate flame-dried flask, dissolve the dibutenanilide precursor and a suitable base (e.g., a proton sponge like 1,8-bis(dimethylamino)naphthalene) in the reaction solvent.

  • Reaction Initiation: Add the prepared catalyst solution to the substrate solution.

  • Reaction: Heat the mixture to the required temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to obtain the cyclized product.

Visualizations

experimental_workflow cluster_stille Double Stille Cross-Coupling cluster_heck Double Intramolecular Heck Cyclization stille_start Diiodo-bis-indole Precursor stille_reagents Add Vinylstannane, Pd Catalyst, Ligand, CuI stille_start->stille_reagents stille_reaction Heat (80-100 °C) stille_reagents->stille_reaction stille_workup Aqueous Work-up & Tin Removal stille_reaction->stille_workup stille_purification Column Chromatography stille_workup->stille_purification stille_product Dibutenanilide Intermediate stille_purification->stille_product heck_start Dibutenanilide Intermediate heck_reagents Add Pd Catalyst, Chiral Ligand, Base heck_start->heck_reagents heck_reaction Heat (60-80 °C) heck_reagents->heck_reaction heck_workup Filtration through Celite heck_reaction->heck_workup heck_purification Column Chromatography heck_workup->heck_purification heck_product This compound Core heck_purification->heck_product troubleshooting_logic start Low Yield in Cross-Coupling Reaction q1 Is Palladium Black Observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Improve Catalyst Stability: - Use robust precatalyst - Use bulky ligand - Lower temperature a1_yes->sol1 q2 Are Starting Materials Pure? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Ligand Optimal? a2_yes->q3 sol2 Purify Starting Materials a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are Additives (e.g., CuI) Used? a3_yes->q4 sol3 Screen Different Ligands a3_no->sol3 a4_no No q4->a4_no a4_yes Yes sol4 Consider Additives to Accelerate Key Steps a4_no->sol4

References

Technical Support Center: Overcoming Challenges in Dichotomine C Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed purification protocols and specific challenges for Dichotomine C are not extensively documented in publicly available scientific literature. The following guide provides troubleshooting advice and protocols based on general principles of natural product purification, tailored to a compound with the known chemical properties of this compound, a polar heterocyclic molecule.[1] The quantitative data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of polar, heterocyclic natural products like this compound.

Question 1: I am experiencing low yield after the initial extraction from my natural source. What are the potential causes and how can I improve it?

Answer: Low extraction yield is a common challenge in natural product isolation.[2] Several factors could be contributing to this issue:

  • Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for this compound. Given its polar nature (Topological Polar Surface Area = 95.44), polar solvents are a good starting point.[1]

  • Insufficient Extraction Time or Agitation: The compound may not have had enough time to partition from the source material into the solvent.

  • Degradation During Extraction: this compound's stability under the extraction conditions (e.g., temperature, pH, light exposure) may be a factor.

  • Complex Matrix: The raw material matrix can be complex, hindering the solvent's access to the target compound.[2]

Troubleshooting Steps:

  • Solvent System Optimization: Experiment with a range of solvents with varying polarities. A sequential extraction from non-polar to polar solvents can also be effective.

  • Extraction Method Modification: Compare different extraction techniques. For a polar compound, methods like maceration, sonication, or microwave-assisted extraction could be more efficient than simple solvent washing.[3]

  • Control Extraction Conditions: Protect the extraction from light and keep the temperature controlled to minimize potential degradation.[4][5]

  • pH Adjustment: The solubility of heterocyclic compounds can be pH-dependent. Adjusting the pH of the extraction solvent may improve yield.[6][7]

Question 2: During my chromatographic purification (e.g., Flash Chromatography, HPLC), this compound is co-eluting with impurities. How can I improve the separation?

Answer: Co-elution of impurities is a frequent problem in chromatography.[8] The key is to alter the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Gradient Optimization: If using a gradient, make it shallower to increase the separation between closely eluting peaks.

  • Solvent System Modification: Change the organic modifier in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) in reversed-phase HPLC). Different solvents can alter the interactions between the analytes and the stationary phase, thus changing the selectivity.[9]

  • Stationary Phase Variation: If you are using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for polar and aromatic compounds.

  • pH Adjustment of the Mobile Phase: For a compound with acidic or basic functionalities, adjusting the pH of the mobile phase can change its ionization state and dramatically affect its retention time and separation from other compounds.

Question 3: My this compound sample is precipitating in the injection solvent before I can load it onto the HPLC column. What should I do?

Answer: Sample precipitation is often due to a mismatch between the sample solvent and the initial mobile phase conditions.[8]

Troubleshooting Steps:

  • Match Diluent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase of your chromatographic run.

  • Reduce Sample Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Try diluting your sample.

  • Use a Weaker "Strong" Solvent: If you must use a stronger solvent to dissolve your sample, use the minimum amount possible and try to use a solvent that is only slightly stronger than your initial mobile phase.

Question 4: I am observing peak fronting or tailing in my chromatograms. What could be the cause?

Answer: Poor peak shape can be caused by several factors, including mass overload, column degradation, or secondary interactions with the stationary phase.[8]

Troubleshooting Steps:

  • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. Peak fronting is a classic sign of mass overload.[8]

  • Check Column Performance: Test your column with a standard to ensure it is still performing well. A void in the column can cause peak splitting or tailing.

  • Mobile Phase Additives: For basic compounds that might interact with residual silanols on the stationary phase, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of different purification parameters on yield and purity.

Table 1: Effect of Extraction Solvent on this compound Yield

Extraction SolventExtraction Time (hours)Temperature (°C)This compound Yield (mg/g of dry material)
Dichloromethane24250.2
Ethyl Acetate24251.5
Methanol24254.8
Water24253.2

Table 2: Impact of Mobile Phase Modifier on Purity in Preparative HPLC

Mobile Phase System (Reversed-Phase C18)Purity of this compound Fraction (%)
Water/Acetonitrile Gradient85
Water/Methanol Gradient92
Water (0.1% Formic Acid)/Acetonitrile Gradient98

Experimental Protocols

Protocol 1: General Solvent Extraction of a Polar Heterocyclic Compound

  • Preparation of Plant Material: Air-dry the plant material at room temperature for 72 hours, protected from direct sunlight. Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate 100 g of the powdered material in 500 mL of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with 500 mL of fresh methanol each time.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning between solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[6][9]

Protocol 2: Preparative HPLC Purification

  • Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid) to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 40% B over 30 minutes

    • Flow Rate: 15 mL/min

    • Detection: UV at 260 nm[10]

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow Start Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Liquid-Liquid Fractionation Concentration->Fractionation Prep_HPLC Preparative HPLC Fractionation->Prep_HPLC Purity_Check Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Co_Elution Co-elution? Start->Co_Elution Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Solvent Optimize Extraction Solvent Low_Yield->Solvent Yes Gradient Optimize Gradient Co_Elution->Gradient Yes Load Reduce Sample Load Poor_Peak_Shape->Load Yes Method Change Extraction Method Solvent->Method Stationary_Phase Change Stationary Phase Gradient->Stationary_Phase Mobile_Phase Adjust Mobile Phase pH Stationary_Phase->Mobile_Phase

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Optimizing Dichotomine C Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichotomine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Given that this compound is a specialized indole (B1671886) alkaloid, this guide also provides broader advice applicable to the handling of similar complex heterocyclic compounds.

Chemical Profile: this compound

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₄
Molecular Weight286.29 g/mol
Chemical Structure[H]--INVALID-LINK--(CO)c1nc(C(=O)OC)cc2c1[nH]c1ccccc12

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate and can I still use it?

A color change in your solution, often to a yellowish or brownish hue, is a common sign of degradation or oxidation, particularly for complex indole alkaloids. This alteration suggests a decrease in the concentration of the active compound and the formation of degradation products. For quantitative and cell-based assays, it is strongly advised to use a freshly prepared solution.

Q2: What are the optimal storage conditions for this compound stock solutions?

While specific stability data for this compound is not extensively available, general guidelines for indole alkaloids should be followed to maximize shelf-life:

  • Temperature: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is preferable. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: Indole alkaloids are often photosensitive. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[1]

  • pH: Maintain a pH range of 6-7 for your solutions, as alkaline conditions can hasten the degradation of many tryptamine-based compounds.[1]

  • Solvent: For aqueous solutions, it is best practice to prepare them fresh for each experiment from a stock solution dissolved in an organic solvent like DMSO.[1]

Q3: How long can I expect my this compound working solution to be stable under experimental conditions?

The stability of working solutions is highly dependent on the specific experimental conditions (e.g., buffer composition, temperature, light exposure). For instance, some indole alkaloids in aqueous solutions are only stable for a single day.[1][2] It is crucial to perform a stability study under your specific assay conditions to determine the viable timeframe for your experiments.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What could be the cause?

The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. The indole nucleus is susceptible to oxidation and other transformations, leading to the formation of various byproducts.[1]

Troubleshooting Guides

This section provides a systematic approach to address common stability-related issues encountered during experiments with this compound.

Issue 1: Poor Reproducibility of Bioassay Results

  • Possible Cause: Degradation of the this compound working solution, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment.

    • Verify Concentration: If using a stored solution is unavoidable, verify its concentration and purity using a validated stability-indicating analytical method, such as HPLC, before use.

    • Control Experimental Conditions: Ensure that the pH and temperature of your assay buffer are within the stable range for your compound.

Issue 2: Precipitation of this compound in Aqueous Buffer

  • Possible Cause: Poor aqueous solubility of this compound, a common characteristic of complex organic molecules.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most direct solution is to lower the final working concentration of the compound in your assay.

    • Adjust Co-solvent Concentration: A modest increase in the final concentration of an organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may enhance solubility. Always include a corresponding vehicle control in your experiment.

    • Conduct a Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium.

Issue 3: On-Instrument Degradation During Analysis

  • Possible Cause: The compound may be degrading in the autosampler while awaiting injection.

  • Troubleshooting Steps:

    • Control Autosampler Temperature: If your HPLC or LC-MS autosampler has temperature control, set it to a low temperature (e.g., 4°C) to minimize degradation.[1]

    • Minimize Light Exposure: Use amber vials or a protective cover to shield samples from light while in the autosampler.[1]

    • Check Solvent Compatibility: Confirm that this compound is stable in the sample diluent over the duration of the analytical run.

Data Presentation

Due to the limited publicly available stability data for this compound, the following tables are presented as templates for researchers to structure their own stability studies.

Table 1: Example Stability Assessment of this compound in Different Solvents

SolventStorage ConditionTime PointConcentration (% of Initial)Observations
DMSO-20°C, Dark0100%Clear, colorless
1 week
1 month
3 months
Ethanol4°C, Dark0100%Clear, colorless
24 hours
48 hours
1 week
PBS (pH 7.4)Room Temp, Light0100%Clear, colorless
2 hours
8 hours
24 hours

Table 2: Example pH Stability Profile of this compound

pH of Aqueous BufferIncubation Time (hours)TemperatureConcentration (% of Initial)
5.0037°C100%
4
24
7.4037°C100%
4
24
9.0037°C100%
4
24

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used cautiously if necessary.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general method that should be optimized for your specific instrumentation and requirements.

  • Objective: To quantify the concentration of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) is a common starting point for indole alkaloids.

  • Procedure:

    • Sample Preparation: Dilute the this compound solution to be tested in the mobile phase.

    • Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC column.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm, or a wavelength determined by a UV scan of the compound).

    • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve prepared from a freshly prepared solution of known concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Testing cluster_assay Bioassay prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store Store at -80°C, Protected from Light aliquot->store prep_working Prepare Working Solution (in experimental buffer) store->prep_working incubate Incubate under Assay Conditions (e.g., 37°C, specific time points) prep_working->incubate run_assay Perform Bioassay prep_working->run_assay analyze Analyze by HPLC/LC-MS incubate->analyze analyze_results Analyze Results analyze->analyze_results Compare stability data with bioassay results run_assay->analyze_results

Caption: Experimental workflow for preparing, testing, and using this compound solutions.

troubleshooting_logic cluster_investigation Investigation cluster_action Corrective Actions start Inconsistent Experimental Results check_purity Check Purity of Working Solution (HPLC/LC-MS) start->check_purity is_degraded Degradation Observed? check_purity->is_degraded check_solubility Check for Precipitation is_degraded->check_solubility No prepare_fresh Prepare Fresh Solutions is_degraded->prepare_fresh Yes is_precipitated Precipitation Observed? check_solubility->is_precipitated is_precipitated->start No (Other issue) lower_concentration Lower Working Concentration is_precipitated->lower_concentration Yes optimize_storage Optimize Storage (Temp, Light, pH) prepare_fresh->optimize_storage change_solvent Modify Co-solvent lower_concentration->change_solvent

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Dichotomine C In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichotomine C. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common sources of variability in in vitro assays involving this novel β-carboline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro biological activities?

This compound is a β-carboline-type alkaloid isolated from the roots of Stellaria dichotoma. It has demonstrated anti-allergic effects in in vitro studies by inhibiting the release of various mediators from mast cells. Specifically, it has been shown to inhibit the release of β-hexosaminidase, tumor necrosis factor-alpha (TNF-α), and interleukin-4 (IL-4) in rat basophilic leukemia (RBL-2H3) cells.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in RBL-2H3 cell-based assays. These values can serve as a benchmark for your own experiments, though some variation is expected depending on specific experimental conditions.

TargetAssayCell LineIC50 Value
β-hexosaminidase ReleaseDegranulation AssayRBL-2H362 µM[1][2]
TNF-α ReleaseCytokine Release Assay (ELISA)RBL-2H319 µM[1][2]
IL-4 ReleaseCytokine Release Assay (ELISA)RBL-2H315 µM[1]

I. RBL-2H3 Degranulation (β-hexosaminidase Release) Assay

This assay is a common method to assess mast cell degranulation, a key event in allergic and inflammatory responses.

Q2: My β-hexosaminidase release assay results are highly variable between replicate wells. What are the likely causes?

High variability in this assay often stems from inconsistencies in cell handling and plating. Here are the most common culprits:

  • Uneven Cell Seeding: A non-uniform cell density across the wells of your microplate is a primary source of variability. To address this, ensure your cell suspension is homogenous by gently mixing before and during the plating process.

  • Edge Effects: The outer wells of a microplate are prone to increased evaporation, which can alter the concentration of media components and affect cell health and responsiveness. It is advisable to either leave the perimeter wells empty or fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Inconsistent Incubation Times: For endpoint assays, it is critical that the incubation period with this compound and any subsequent reagents is identical for all plates. Staggering the timing of plate processing can help ensure consistency.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors. Regularly calibrate your pipettes and use consistent, proper pipetting techniques.

Q3: I am observing a high background signal in my degranulation assay. How can I reduce it?

A high background can mask the true effect of this compound. Consider the following troubleshooting steps:

  • Cell Health: Ensure your RBL-2H3 cells are healthy, in the logarithmic growth phase, and have a low passage number. Stressed or overly confluent cells can lead to spontaneous degranulation.

  • Washing Steps: Inadequate washing of the cells before the assay can leave residual mediators, contributing to a high background. Ensure gentle but thorough washing steps.

  • Reagent Contamination: Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination of your buffers and solutions.

  • Substrate Incubation Time: Over-incubation with the β-hexosaminidase substrate can lead to non-specific signal. Optimize the incubation time to ensure the reaction remains in the linear range.

II. TNF-α and IL-4 Release (ELISA) Assays

Measuring the levels of TNF-α and IL-4 released from RBL-2H3 cells is a common way to assess the anti-inflammatory and anti-allergic potential of compounds like this compound.

Q4: My ELISA results for TNF-α and IL-4 show high coefficients of variation (CVs). What should I investigate?

High CVs in ELISA are a frequent issue and can be attributed to several factors throughout the experimental workflow:

  • Pipetting Technique: Inconsistent pipetting is a major contributor to variability in ELISA. Ensure that you are using calibrated pipettes and that your technique for adding samples, standards, and reagents is consistent across the plate.

  • Plate Washing: Insufficient or inconsistent washing can lead to high background and variability. Ensure all wells are washed thoroughly and uniformly between steps. Automated plate washers can improve consistency.

  • Temperature Gradients: "Edge effects" can also occur during ELISA incubation steps if there are temperature variations across the plate. Avoid stacking plates during incubation and ensure the incubator provides uniform temperature distribution.

  • Reagent Preparation: Ensure all reagents, including standards and detection antibodies, are properly reconstituted and thoroughly mixed before use.

Q5: I am not detecting a signal, or the signal is very weak, in my cytokine ELISA. What could be the problem?

A weak or absent signal can be frustrating. Here are some potential causes and solutions:

  • Incorrect Reagent Preparation: Double-check all calculations and dilutions for your standards, capture and detection antibodies, and enzyme conjugate.

  • Reagent Degradation: Ensure that all kit components have been stored correctly and are within their expiration dates. Repeated freeze-thaw cycles of antibodies and standards should be avoided.

  • Insufficient Incubation Times: Adhere to the recommended incubation times in your protocol. You may need to optimize these for your specific experimental conditions.

  • Inactive Enzyme or Substrate: Verify the activity of the enzyme conjugate and the substrate. Use fresh substrate for each experiment.

Experimental Protocols & Workflows

General Workflow for this compound In Vitro Assays

The following diagram illustrates a generalized workflow for assessing the in vitro activity of this compound in RBL-2H3 cells.

G General Experimental Workflow for this compound Bioassays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Culture and Prepare RBL-2H3 Cells seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock and Working Solutions treat_compound Treat Cells with this compound prep_compound->treat_compound sensitization Sensitize Cells with IgE (Optional) seed_cells->sensitization sensitization->treat_compound stimulate Stimulate Cells (e.g., with antigen) treat_compound->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant degran_assay β-hexosaminidase Assay collect_supernatant->degran_assay elisa_assay TNF-α / IL-4 ELISA collect_supernatant->elisa_assay data_analysis Data Analysis and IC50 Calculation degran_assay->data_analysis elisa_assay->data_analysis

Caption: General experimental workflow for this compound bioassays.

Troubleshooting Logic for High Assay Variability

This diagram outlines a logical approach to troubleshooting high variability in your in vitro assays.

G Troubleshooting Logic for High Assay Variability cluster_reagent Reagent & Compound Issues cluster_cell Cell-Related Issues cluster_technique Technique & Equipment Issues start High Variability Observed check_reagents Reagents Expired or Improperly Stored? start->check_reagents check_seeding Inconsistent Cell Seeding Density? start->check_seeding check_pipetting Pipetting Errors? start->check_pipetting Investigate First check_compound This compound Solubility or Stability Issues? check_reagents->check_compound check_dilutions Inaccurate Serial Dilutions? check_compound->check_dilutions end Problem Identified and Resolved check_dilutions->end check_cell_health Cells Unhealthy or High Passage Number? check_cell_health->end check_seeding->check_cell_health check_washing Inconsistent Plate Washing? check_pipetting->check_washing check_incubation Temperature Gradients or Inconsistent Timing? check_washing->check_incubation check_reader Plate Reader Malfunction? check_incubation->check_reader check_reader->end

Caption: Troubleshooting logic for high assay variability.

References

Technical Support Center: Enhancing the Bioavailability of Dichotomine C in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichotomine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the in vivo bioavailability of this promising indole (B1671886) alkaloid.

Compound Profile: this compound

This compound is a novel indole alkaloid with potential therapeutic applications. Its physicochemical properties present challenges to achieving adequate oral bioavailability.

PropertyValueImplication for Bioavailability
Molecular Formula C₁₅H₁₄N₂O₄-
Molecular Weight 286.29 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant).
Predicted Mol LogP 1.53Indicates moderate lipophilicity, which is generally good for membrane permeability but may contribute to poor aqueous solubility.
Aqueous Solubility Very low (Hypothetical)Poor dissolution in the gastrointestinal tract is a primary barrier to absorption.
Permeability High (Hypothetical)The compound can likely cross the intestinal epithelium if it is in solution.
BCS Classification Class II (Low Solubility, High Permeability) (Hypothetical)Bioavailability is limited by the dissolution rate.
P-gp Substrate Yes (Hypothetical)Subject to efflux back into the intestinal lumen, reducing net absorption.
Therapeutic Target c-Myc inhibitor (Hypothetical)Inhibition of this key oncogene is the basis for its potential anti-cancer activity.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely due to two main factors. First, its very low aqueous solubility limits its dissolution in the gastrointestinal (GI) fluids, which is a necessary step for absorption.[5] Second, as a substrate for the P-glycoprotein (P-gp) efflux pump, any dissolved this compound that is absorbed into the intestinal cells can be actively transported back into the GI lumen, further reducing its net uptake into the systemic circulation.[6][7]

Q2: What are the initial steps I should take to improve the bioavailability of this compound?

A2: A logical first step is to focus on formulation strategies that enhance its solubility and dissolution rate.[8][9][10] Common approaches for BCS Class II compounds like this compound include particle size reduction (micronization or nanosizing), formulating it as a solid dispersion, or using lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[10][11][12][13][14]

Q3: Should I consider co-administering this compound with a bioenhancer?

A3: Co-administration with a bioenhancer that inhibits P-gp, such as piperine, could be a viable strategy. This would address the issue of P-gp mediated efflux. However, it is often more effective to first address the primary hurdle of poor solubility with a suitable formulation before tackling the efflux issue.

Q4: What preclinical models are most appropriate for evaluating the bioavailability of different this compound formulations?

A4: The rat is a commonly used and appropriate preclinical model for initial in vivo pharmacokinetic studies.[15][16][17][18] To assess permeability and P-gp interaction, the Caco-2 cell monolayer assay is the in vitro industry standard.[19][20][21][22][23]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Variability in Plasma Concentrations in Animal Studies

Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration in rats. What could be the cause, and how can we address this?

Answer: High variability is a common issue for poorly soluble compounds.

Potential Causes:

  • Erratic Dissolution: The compound may not be dissolving consistently in the GI tracts of different animals.

  • Food Effects: The presence or absence of food can significantly alter gastric pH and emptying time, impacting dissolution.

  • Variable First-Pass Metabolism: Differences in liver enzyme activity among animals can lead to inconsistent metabolism.

  • Differences in GI Motility: The rate at which the compound moves through the GI tract can vary, affecting the time available for absorption.

Troubleshooting Steps:

  • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) before dosing to minimize food-related variability.[15]

  • Optimize Formulation: Move from a simple suspension to a more advanced formulation designed to improve the dissolution rate, such as a nanoemulsion or a solid dispersion.[24][9] These formulations can reduce the dependency of absorption on physiological variables.

  • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

  • Consider the Vehicle: Ensure the vehicle used for administration is consistent and does not cause precipitation of the compound upon contact with GI fluids.

Issue 2: Good In Vitro Permeability (Caco-2) but Low In Vivo Bioavailability

Question: Our Caco-2 assay shows that this compound has high permeability, but the oral bioavailability in our rat model is less than 5%. Why is there a discrepancy?

Answer: This is a classic scenario for a BCS Class II compound that is also a P-gp substrate.

Potential Causes:

  • Dissolution-Rate Limited Absorption: Even with high permeability, if the compound does not dissolve, it cannot be absorbed. The Caco-2 assay is typically performed with the compound already in solution, which bypasses the dissolution step.

  • P-glycoprotein (P-gp) Efflux: The Caco-2 model can predict P-gp efflux (if the efflux ratio is calculated), but the in vivo impact of this efflux can be more pronounced, significantly limiting net absorption.[6][25][26][27]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver after absorption, reducing the amount that reaches systemic circulation. The Caco-2 model does not account for hepatic metabolism.

Troubleshooting Steps:

  • Conduct a P-gp Inhibition Study: Repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral direction will confirm P-gp interaction.[21][23]

  • Develop a Solubility-Enhancing Formulation: Focus on formulations that will increase the concentration of dissolved this compound in the GI tract. See the table below for examples.

  • Perform an Intravenous (IV) Dosing Study: Administering this compound intravenously in a parallel group of rats will allow you to determine its absolute bioavailability and clearance, which can help to understand the extent of first-pass metabolism.[15][17]

Hypothetical Data on Formulation Strategies

The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound.

Formulation StrategyKey ParametersCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension Particle Size: ~15 µm50 ± 154.0350 ± 90100 (Reference)
Micronized Suspension Particle Size: ~2 µm95 ± 252.5770 ± 150220
Nanoemulsion Droplet Size: ~150 nm350 ± 601.52800 ± 450800
Solid Dispersion Amorphous drug in polymer matrix420 ± 751.03500 ± 5201000
Nanoemulsion + Piperine Droplet Size: ~150 nm550 ± 901.54900 ± 6801400

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

Objective: To prepare an oil-in-water (O/W) nanoemulsion to enhance the solubility and dissolution of this compound.

Materials:

  • This compound

  • Oil phase: Capryol 90

  • Surfactant: Kolliphor RH 40

  • Co-surfactant: Transcutol HP

  • Aqueous phase: Deionized water

  • Magnetic stirrer

  • Ultrasonic processor

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant to identify the nanoemulsion region.

  • Preparation of the Nanoemulsion Pre-concentrate: a. Dissolve this compound in the selected oil phase with gentle heating and stirring to create the drug-loaded oil phase. b. Add the surfactant and co-surfactant to the drug-loaded oil phase. c. Stir the mixture until a clear and homogenous pre-concentrate is formed.

  • Formation of the Nanoemulsion: a. Slowly add the aqueous phase dropwise to the pre-concentrate under constant stirring. b. Continue stirring for 30 minutes. c. Subject the coarse emulsion to high-energy ultrasonication for 5-10 minutes to reduce the droplet size.

  • Characterization: a. Measure the droplet size and zeta potential using a dynamic light scattering instrument. b. Determine the drug content and encapsulation efficiency using HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration in Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (250-300 g)

  • This compound formulation

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Dosing: a. Fast the rats overnight (12-18 hours) with free access to water. b. Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.[15] c. Record the exact time of administration.

  • Blood Sampling: a. Collect blood samples (approximately 200 µL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[16] b. Collect the samples into heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[15]

Visualizations

Signaling Pathway

Dichotomine_C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cMyc c-Myc mTOR->cMyc Upregulates Transcription Gene Transcription (Proliferation, Growth) cMyc->Transcription DichotomineC This compound DichotomineC->cMyc Inhibits

Caption: Hypothetical signaling pathway for this compound as a c-Myc inhibitor.

Experimental Workflow

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble Compound (this compound) PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem InVitro In Vitro Assays (Caco-2 Permeability, P-gp Substrate ID) PhysChem->InVitro Formulation Formulation Development (Nanoemulsion, Solid Dispersion, etc.) InVitro->Formulation InVivo In Vivo PK Study (Rat) (Oral vs. IV) Formulation->InVivo Analysis Data Analysis (Calculate F%, Cmax, AUC) InVivo->Analysis Decision Bioavailability Goal Met? Analysis->Decision End Proceed to Further Development Decision->End Yes Optimize Optimize Formulation (e.g., add P-gp inhibitor) Decision->Optimize No Optimize->Formulation

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Logic

Troubleshooting_Tree Start Low Oral Bioavailability Observed in vivo CheckIV Was an IV dose administered? Start->CheckIV HighClearance High First-Pass Metabolism Likely CheckIV->HighClearance Yes, and F% << 100% CheckSolubility Is the compound poorly soluble? CheckIV->CheckSolubility No / Clearance is Low HighClearance->CheckSolubility ImproveFormulation Action: Develop solubility- enhancing formulation (e.g., Nanoemulsion) CheckSolubility->ImproveFormulation Yes CheckEfflux Is it a P-gp substrate? CheckSolubility->CheckEfflux No ReEvaluate Re-evaluate in vivo ImproveFormulation->ReEvaluate AddInhibitor Action: Co-administer with a P-gp inhibitor (e.g., Piperine) CheckEfflux->AddInhibitor Yes CheckEfflux->ReEvaluate No AddInhibitor->ReEvaluate

Caption: Decision tree for troubleshooting low in vivo bioavailability.

References

How to resolve poor solubility of Dichotomine C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of Dichotomine C.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: For preparing a concentrated stock solution of this compound, it is recommended to start with polar organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol (B145695).[5][6] These solvents are generally effective for dissolving a wide range of organic molecules, including alkaloids.

Q3: Why does my this compound precipitate when I dilute my organic stock solution into an aqueous buffer?

A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is diluted into an aqueous buffer where its solubility is much lower.[7] The drastic change in solvent polarity reduces the compound's ability to stay in solution. To mitigate this, it is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing and to ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.[6][8]

Troubleshooting Guide: Resolving Poor Solubility

Problem: this compound is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4).

This is the most common challenge encountered with this compound. The following systematic approach can help identify a suitable solubilization strategy.

Solution 1: pH Adjustment

Since this compound is an alkaloid, its solubility is expected to be highly pH-dependent.[9][10] As a weak base, it will be more soluble in acidic conditions where its nitrogen atoms are protonated, forming a more soluble salt.[2][5]

  • Step 1: Prepare a series of buffers with pH values ranging from 2 to 7.

  • Step 2: Attempt to dissolve a small, pre-weighed amount of this compound in each buffer to determine the pH at which solubility is highest.

  • Step 3: If solubility is achieved at a low pH, this acidic stock solution can be used for experiments, provided the pH is compatible with your assay.

Solution 2: Co-solvent System

A co-solvent system involves using a mixture of a water-miscible organic solvent and your aqueous buffer to increase the solubility of a hydrophobic compound.[11][12][13]

  • Step 1: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Step 2: To prepare your final working solution, slowly add the DMSO stock solution to your aqueous buffer while vigorously mixing.[6]

  • Step 3: Ensure the final concentration of DMSO is low (typically <1%, ideally <0.1%) to avoid solvent effects in biological assays. If precipitation still occurs, try different co-solvents such as ethanol or polyethylene (B3416737) glycol (PEG).[14]

Solution 3: Use of Surfactants

Surfactants can increase the apparent solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[14][15]

  • Step 1: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant, such as Tween® 80 (0.01-0.1%) or Polysorbate 20.

  • Step 2: Attempt to dissolve this compound directly in this surfactant-containing buffer or dilute an organic stock solution into it.

Data Presentation

Table 1: Properties of Recommended Organic Solvents for Stock Solutions

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
DMSO C₂H₆OS1891.1047.2Highly polar; excellent solubilizing power but can be toxic to some cells at >0.5%.
DMF C₃H₇NO1530.9438.3Good solubilizing agent; use with caution due to toxicity.
Ethanol C₂H₆O78.50.7924.6Less toxic option, but may have lower solubilizing power than DMSO or DMF.
Methanol (B129727) CH₄O64.70.7932.6Effective solvent, but can be toxic.

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[2]Simple, effective for ionizable compounds, inexpensive.Only applicable to ionizable compounds; final pH may not be compatible with the experiment.
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[13]Easy to implement, effective for many compounds.The organic co-solvent may be toxic or interfere with the experiment; risk of precipitation upon dilution.[11]
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix, often in an amorphous state.[16][17]Significantly increases dissolution rate and apparent solubility; can lead to higher bioavailability.[18][19]Requires more complex preparation; potential for the amorphous form to recrystallize over time.
Complexation Encapsulates the drug molecule within a larger molecule (e.g., cyclodextrin).[13]Increases aqueous solubility and stability; can reduce toxicity.Can be expensive; requires specific molecular geometry for complex formation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of solvent (e.g., anhydrous, high-purity DMSO) required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[6]

  • Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Testing

  • Prepare a series of small-volume buffers (e.g., 1 mL each) with pH values ranging from 2.0 to 8.0.

  • Add an excess amount of this compound powder to each buffer solution.

  • Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the measured solubility against the pH to determine the optimal pH for dissolution.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This technique can significantly improve the dissolution rate of this compound.[16][17][19]

  • Select a hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP K30) or polyethylene glycol (PEG 6000).

  • Weigh the desired amounts of this compound and the carrier (e.g., a 1:5 weight ratio of drug to carrier).

  • Dissolve both components in a suitable common solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Once a clear solution is formed, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the resulting solid powder. This powder can then be used for dissolution studies or formulation into a dosage form.

Visualizations

Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep test_aq Test Dilution in Aqueous Buffer (pH 7.4) stock_prep->test_aq is_soluble Is it Soluble? test_aq->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Precipitation Occurs: Troubleshoot is_soluble->troubleshoot No ph_test pH Adjustment: Test Solubility in buffers pH 2-7 troubleshoot->ph_test is_ph_soluble Soluble at specific pH? ph_test->is_ph_soluble is_ph_soluble->success Yes cosolvent Co-solvent System: Titrate DMSO/Buffer ratio is_ph_soluble->cosolvent No is_cosolvent_soluble Soluble with Co-solvent? cosolvent->is_cosolvent_soluble is_cosolvent_soluble->success Yes advanced Advanced Methods: Consider Solid Dispersion or Complexation is_cosolvent_soluble->advanced No

Caption: Workflow for systematic solubility testing of this compound.

Strategy_Decision_Tree start Initial Problem: Poor Aqueous Solubility check_ionizable Is the compound ionizable? (this compound is likely basic) start->check_ionizable ph_adjust Strategy 1: pH Adjustment (Acidic Buffer) check_ionizable->ph_adjust Yes check_solvent_tolerance Is a low % of organic solvent tolerated? check_ionizable->check_solvent_tolerance No / Insufficient ph_adjust->check_solvent_tolerance cosolvency Strategy 2: Co-solvency (e.g., <1% DMSO) check_solvent_tolerance->cosolvency Yes check_need_high_conc Is a high concentration or improved dissolution rate required? check_solvent_tolerance->check_need_high_conc No / Insufficient cosolvency->check_need_high_conc solid_dispersion Strategy 3: Solid Dispersion (e.g., with PVP) check_need_high_conc->solid_dispersion Yes other_methods Other Strategies: Surfactants, Complexation check_need_high_conc->other_methods No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Modifying Dichotomine C experimental protocols for better results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichotomine B. The information is designed to help modify and optimize experimental protocols for better results.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with Dichotomine B, particularly in the context of in vitro muscle atrophy models using C2C12 cells.

C2C12 Cell Culture and Differentiation

Question: My C2C12 cells are not differentiating into myotubes effectively. What could be the issue?

Answer: Poor differentiation of C2C12 cells can be due to several factors:

  • Cell Confluency: It is crucial to induce differentiation when the cells are at or near 100% confluency. Subculturing should occur before they become overly confluent during the growth phase.[1][2]

  • Media Composition: Ensure you are switching from a high-serum growth medium (e.g., DMEM with 10% Fetal Bovine Serum) to a low-serum differentiation medium (e.g., DMEM with 2% Horse Serum).[1][2][3] The quality of the horse serum can vary, so it may be necessary to test different lots or concentrations.[2]

  • Passage Number: Use low-passage C2C12 cells, as high-passage numbers can lead to a reduced differentiation capacity.[2]

  • Cell Health: Ensure the cells are healthy and not contaminated. Regular screening for mycoplasma is recommended as it can alter cellular metabolism and growth.

Question: I am observing high variability in myotube size and fusion index between wells. How can I improve consistency?

Answer: To improve consistency:

  • Even Cell Seeding: Ensure a uniform cell seeding density across all wells. Uneven distribution can lead to differences in confluency and subsequent differentiation.

  • Gentle Handling: When changing media, do so gently to avoid detaching the cells, especially the developing myotubes.

  • Consistent Incubation: Maintain stable incubator conditions (37°C, 5% CO2, and high humidity).[2][3][4] Variations can stress the cells and impact differentiation.

Dexamethasone-Induced Atrophy Model

Question: The dexamethasone (B1670325) treatment is causing excessive cell death, not just atrophy. How can I fix this?

Answer:

  • Concentration and Duration: A common concentration for inducing atrophy in C2C12 myotubes is 10 µM dexamethasone for 24 hours.[5][6][7] Higher concentrations or longer incubation times can lead to cytotoxicity. You may need to optimize the concentration and duration for your specific cell line and conditions.

  • Cell Health at Treatment: Ensure the myotubes are well-formed and healthy before adding dexamethasone. Differentiating the cells for at least 4-5 days is a common practice.[4][8]

Question: I am not observing a significant atrophic effect with dexamethasone treatment. What should I check?

Answer:

  • Dexamethasone Potency: Ensure your dexamethasone stock solution is properly prepared and stored to maintain its activity.

  • Timing of Treatment: Dexamethasone should be added after myotubes have formed. Adding it too early during differentiation can interfere with myogenesis.

  • Readout Sensitivity: Confirm that your methods for measuring atrophy (e.g., myotube diameter, protein expression analysis) are sensitive enough to detect the expected changes.

Dichotomine B Treatment and Analysis

Question: What is the optimal concentration of Dichotomine B to use, and how should it be prepared?

Answer:

  • Concentration: Studies have shown that Dichotomine B can effectively prevent dexamethasone-induced muscle atrophy in C2C12 myotubes at concentrations of 10 µM and 30 µM.[5][9] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Solubility and Stability: Information on the long-term stability and optimal solvent for Dichotomine B is not widely available. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute them in culture medium immediately before use. Perform a solubility test in your culture medium to ensure it does not precipitate at the working concentration. General guidance for bioactive molecules suggests that stock solutions stored at -20°C are typically usable for up to a month.

Question: My Western blot results for atrophic markers (MuRF-1, Atrogin-1) are inconsistent after Dichotomine B treatment. What are some troubleshooting steps?

Answer:

  • Consistent Protein Loading: Ensure equal protein loading across all lanes of your gel. Use a reliable protein quantification assay and a loading control like β-actin or GAPDH to normalize your results.[10]

  • Antibody Quality: Use validated antibodies for your target proteins. Optimize antibody concentrations and incubation times to achieve a good signal-to-noise ratio.

  • Timing of Lysate Collection: Collect cell lysates at a consistent time point after treatment. The expression of atrophic markers can be transient.

  • Positive and Negative Controls: Include appropriate controls, such as untreated cells and dexamethasone-treated cells without Dichotomine B, to validate your assay.

Question: The immunofluorescence staining for myosin heavy chain (MHC) is weak or has high background. How can I improve the quality?

Answer:

  • Fixation and Permeabilization: Optimize your fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., Triton X-100 or methanol) steps.[11][12][13] Inadequate permeabilization can prevent the antibody from reaching the target, while over-permeabilization can damage cell morphology.

  • Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.

  • Blocking: Use an appropriate blocking buffer (e.g., containing BSA or serum) to reduce non-specific antibody binding.[11]

  • Washing Steps: Perform thorough washes between antibody incubations to remove unbound antibodies.[11]

Experimental Protocols

C2C12 Cell Culture and Differentiation for Atrophy Studies

This protocol outlines the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes, a prerequisite for in vitro muscle atrophy experiments.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: DMEM high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[2][3]

  • Differentiation Medium: DMEM high glucose, 2% Horse Serum (HS), 1% Penicillin-Streptomycin[2][3]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Culture plates/flasks

Procedure:

  • Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a 5% CO2 incubator.

  • Passaging: When cells reach 70-80% confluency, passage them. Do not allow them to become fully confluent in the growth phase.[2]

    • Wash with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with Growth Medium and centrifuge.

    • Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:4 ratio.[2]

  • Inducing Differentiation:

    • Seed cells in the desired plate format (e.g., 6-well plates) and grow to 100% confluency in Growth Medium.[4]

    • Once confluent, wash the cells twice with PBS.

    • Replace the Growth Medium with Differentiation Medium.[1][2]

    • Change the Differentiation Medium every 24-48 hours.

    • Allow cells to differentiate for 4-5 days. Myotube formation should be visible under a microscope.

Dexamethasone-Induced Atrophy and Dichotomine B Treatment

This protocol describes the induction of muscle atrophy in differentiated C2C12 myotubes and their treatment with Dichotomine B.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • Dexamethasone (DEX) stock solution

  • Dichotomine B stock solution

  • Differentiation Medium

Procedure:

  • Prepare working solutions of DEX and Dichotomine B in Differentiation Medium. A common final concentration for DEX is 10 µM, and for Dichotomine B, 10 µM or 30 µM.[5][6][9]

  • Aspirate the medium from the differentiated myotubes.

  • Add the treatment media to the respective wells:

    • Control: Differentiation Medium only.

    • DEX-treated: Differentiation Medium with 10 µM DEX.

    • DEX + Dichotomine B: Differentiation Medium with 10 µM DEX and the desired concentration of Dichotomine B.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.[5][6][7]

  • After incubation, proceed with analysis (e.g., immunofluorescence, Western blot).

Western Blot for Atrophy Markers (MuRF-1, Atrogin-1, FoxO3a)

This protocol details the analysis of key muscle atrophy-related proteins by Western blotting.

Materials:

  • Treated C2C12 myotubes

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MuRF-1, anti-Atrogin-1, anti-FoxO3a, anti-p-FoxO1/3a (Thr24/32)[10]

  • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Quantify band intensities and normalize to the loading control.

Data Presentation

The following tables summarize quantitative data from representative Dichotomine B experiments.

Table 1: Effect of Dichotomine B on Myotube Diameter in Dexamethasone-Treated C2C12 Cells

Treatment GroupMyotube Diameter (relative to control)
Control100%
Dexamethasone (10 µM)~80%
Dexamethasone (10 µM) + Dichotomine B (10 µM)~95%
Dexamethasone (10 µM) + Dichotomine B (30 µM)~98%

Note: Values are illustrative based on published findings showing significant preservation of myotube diameter with Dichotomine B treatment.[5][9]

Table 2: Effect of Dichotomine B on Atrophy Marker Expression in Dexamethasone-Treated C2C12 Cells

Treatment GroupMuRF-1 Expression (fold change vs. control)Atrogin-1 Expression (fold change vs. control)
Control1.01.0
Dexamethasone (10 µM)~2.5~3.0
Dexamethasone (10 µM) + Dichotomine B (10 µM)~1.5~1.8
Dexamethasone (10 µM) + Dichotomine B (30 µM)~1.2~1.3

Note: Values are illustrative based on published findings indicating suppression of atrophic gene expression by Dichotomine B.[5][9]

Visualizations

Signaling Pathways

DichotomineB_Signaling cluster_atrophy Muscle Atrophy Signaling cluster_survival Survival/Growth Signaling DEX Dexamethasone GR Glucocorticoid Receptor DEX->GR FoxO3a FoxO3a GR->FoxO3a activation Atrogin1 Atrogin-1 FoxO3a->Atrogin1 upregulation MuRF1 MuRF-1 FoxO3a->MuRF1 upregulation Proteolysis Protein Degradation Atrogin1->Proteolysis MuRF1->Proteolysis PI3K PI3K Akt Akt PI3K->Akt Akt->FoxO3a inhibition mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis (Myotube Maintenance) mTOR->ProteinSynthesis DichotomineB Dichotomine B DichotomineB->Akt promotes

Caption: Dichotomine B signaling in muscle atrophy.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed C2C12 Myoblasts proliferate Proliferate to 100% Confluency start->proliferate differentiate Switch to Differentiation Medium (2% Horse Serum) proliferate->differentiate myotubes Mature Myotubes (4-5 days) differentiate->myotubes treat Treat with Dexamethasone +/- Dichotomine B (24 hours) myotubes->treat analysis Endpoint Analysis treat->analysis western Western Blot (FoxO3a, MuRF-1, Atrogin-1) analysis->western if Immunofluorescence (Myosin Heavy Chain) analysis->if quantify Quantify Myotube Diameter & Fusion Index if->quantify

Caption: Workflow for Dichotomine B experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dichotomine B and what is its primary known bioactivity? A1: Dichotomine B is a bioactive compound isolated from the root extract of Stellaria dichotoma. Its primary reported bioactivity in the context of this guide is the prevention of skeletal muscle atrophy.[5][9]

Q2: What is the mechanism of action of Dichotomine B in preventing muscle atrophy? A2: Dichotomine B appears to exert its anti-atrophic effects by suppressing key biomarkers of muscle degradation, including FoxO3a, MuRF-1, and Atrogin-1.[5] It is also suggested to activate pro-survival signaling pathways like the PI3K/Akt/mTOR pathway, which promotes protein synthesis and counteracts the atrophic program.

Q3: Can Dichotomine B be used in in vivo studies? A3: Yes, studies have shown that Dichotomine B can reduce proteolysis and preserve muscle mass and strength in mice subjected to fasting, indicating its potential for in vivo applications.[5]

Q4: Are there any known off-target effects of Dichotomine B? A4: The current literature primarily focuses on its anti-atrophic effects. Comprehensive off-target profiling may not be widely published. It is always recommended to assess potential cytotoxicity and off-target effects in your specific experimental system.

Q5: Where can I source Dichotomine B? A5: Dichotomine B is isolated from a natural source and may be available from specialized chemical suppliers. If not commercially available, it would need to be isolated and purified from Stellaria dichotoma root extract, which requires significant expertise in natural product chemistry.

References

Common pitfalls in Dichotomine C handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "Dichotomine C" have not yielded information on a specific chemical compound with that name. The information provided below is based on general best practices for handling and storage of sensitive chemical compounds in a research setting. Please verify the correct name and properties of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

The appropriate solvent for reconstituting a compound depends entirely on its chemical properties, specifically its polarity. Without specific data for "this compound," a general approach is to start with common laboratory solvents of varying polarities. It is crucial to perform small-scale solubility tests to determine the most suitable solvent that ensures complete dissolution without degrading the compound. Always consult the manufacturer's Certificate of Analysis (CoA) for any available information on solubility.

Q2: My this compound solution has changed color. Is it still usable?

A change in the color of a solution is often an indicator of chemical degradation or oxidation.[1] If you observe a color change, it is strongly recommended not to use the solution for experiments where compound integrity is critical. The alteration in chemical structure could lead to a loss of biological activity or the generation of unknown byproducts with potentially confounding effects. It is best to prepare a fresh solution from a solid stock.

Q3: How should I store my stock solution of this compound, and for how long is it stable?

For sensitive compounds, stock solutions are typically stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[2] The stability of a solution is compound-specific and also depends on the solvent used. To determine the stability of your "this compound" solution, it is advisable to conduct a stability study. This can involve preparing a batch of the solution, storing it under the intended conditions, and testing its performance in a reliable assay at various time points. Aliquoting the stock solution into single-use vials is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Experiments

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Always prepare a fresh solution of the compound immediately before the experiment.

    • Check Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to best practices (cool, dry, and protected from light).[3][4]

    • Use Inert Atmosphere: If the compound is known to be sensitive to oxidation, handle it under an inert atmosphere (e.g., argon or nitrogen).

Possible Cause 2: Improper Solution Preparation

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations for the preparation of the stock and working solutions.

    • Ensure Complete Dissolution: Use sonication or gentle warming if necessary to ensure the compound is fully dissolved. However, be cautious as heat can also degrade some compounds.[5]

    • Solvent Compatibility: Confirm that the solvent used is compatible with your experimental system (e.g., cell culture medium). Some solvents can be toxic to cells even at low concentrations.

Logical Troubleshooting Flow for Inconsistent Activity

start Inconsistent/No Activity Observed fresh_solution Prepare Fresh Solution start->fresh_solution check_storage Verify Storage Conditions (Solid & Stock) start->check_storage retest Retest Experiment fresh_solution->retest check_storage->fresh_solution evaluate_protocol Evaluate Experimental Protocol retest->evaluate_protocol Still No/Inconsistent Activity contact_support Contact Technical Support retest->contact_support Issue Persists positive_control Include Positive Control evaluate_protocol->positive_control positive_control->retest

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

Issue 2: Precipitation of the Compound in Solution

Possible Cause 1: Poor Solubility

  • Troubleshooting Steps:

    • Test Different Solvents: Experiment with a range of recommended solvents to find one that provides better solubility.

    • Adjust pH: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.

    • Use of Solubilizing Agents: In some cases, the addition of a small amount of a solubilizing agent (e.g., DMSO, Tween 80) may be necessary. Always check for compatibility with your experimental setup.

Possible Cause 2: Temperature Effects

  • Troubleshooting Steps:

    • Check Temperature During Storage: If stock solutions are stored at low temperatures, allow them to fully equilibrate to room temperature before use.

    • Avoid Cold Buffers: When diluting a stock solution, ensure the buffer or medium is at room temperature to prevent the compound from precipitating out due to a sudden drop in temperature.

General Experimental Workflow for Compound Handling

cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use receive Receive Solid Compound store_solid Store Solid Appropriately (Cool, Dry, Dark) receive->store_solid solubility_test Perform Solubility Test store_solid->solubility_test reconstitute Reconstitute Stock Solution aliquot Aliquot into Single-Use Vials reconstitute->aliquot solubility_test->reconstitute store_solution Store Stock Solution (-20°C or -80°C) aliquot->store_solution thaw Thaw Aliquot (Room Temperature) store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working perform_experiment Perform Experiment prepare_working->perform_experiment

Caption: Recommended workflow for handling and using sensitive chemical compounds.

Data Summary Tables

As no quantitative data for "this compound" could be found, the following table provides a template for how such data would be presented. Researchers are encouraged to create similar tables to track their own experimental findings.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25Data Not Available
PBS (pH 7.4)25Data Not Available
Ethanol25Data Not Available
DMSO25Data Not Available
Methanol25Data Not Available

Table 2: Stability of this compound in Solution

SolventConcentration (mM)Storage Temp. (°C)Stability (Time to 10% Degradation)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Without specific information on the biological activities of "this compound," a generic protocol for assessing the cytotoxicity of a novel compound is provided below.

Protocol: Assessing Cytotoxicity using an MTT Assay

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of "this compound" in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

Technical Support Center: Enhancing the Efficiency of Dichotomin A Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The information provided pertains to Dichotomin A , a known cyclic hexapeptide. "Dichotomine C" is not commonly found in the scientific literature, and it is presumed that the intended subject of this guide is Dichotomin A. This guide is designed for researchers, scientists, and drug development professionals.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and derivatization of Dichotomin A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is Dichotomin A and why are its derivatives of interest?

Dichotomin A is a cyclic hexapeptide, Cyclo-L-[Gly-Thr-Phe-Leu-Tyr-Val], originally isolated from the roots of Stellaria dichotoma. It has shown cell growth inhibitory activity.[1] Derivatives, particularly those involving N-methylation, are of significant interest because these modifications can enhance pharmacological properties such as metabolic stability, oral availability, and membrane permeability by increasing lipophilicity and providing resistance to enzymatic degradation.[1][2]

Q2: What is the primary challenge when synthesizing N-methylated Dichotomin A analogs?

The main challenge is steric hindrance.[3][4] The presence of a methyl group on an amide nitrogen makes the nitrogen atom less nucleophilic and sterically blocks the approach of the incoming activated amino acid. This leads to slower, less efficient coupling reactions, which can result in low yields and the formation of deletion sequences (peptides missing an amino acid).[3][5]

Q3: What are the initial signs of an inefficient coupling reaction during the synthesis?

Common indicators of poor coupling efficiency include:

  • Low final peptide yield: The overall amount of the desired product is significantly lower than theoretically expected.[3]

  • Presence of deletion sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing one or more amino acids, particularly at the site of the N-methylated residue.[3][6]

  • Multiple peaks on HPLC: The HPLC profile of the crude product may show several peaks, indicating the presence of impurities such as deletion sequences and other side products.[3] For N-methylated peptides, multiple peaks can also arise from the slow interconversion of cis/trans amide bond isomers.[5]

  • Positive qualitative tests: A positive bromophenol blue test (blue/green color) after the coupling step indicates the presence of unreacted free amines on the solid-phase resin.[3]

Q4: How can the efficiency of the head-to-tail cyclization step be improved?

Head-to-tail cyclization of linear peptides can be inefficient due to the high energetic barrier of bringing the N- and C-termini together from an extended conformation.[7] Strategies to improve cyclization yields include:

  • Introducing "turn-inducing" elements: Incorporating structures like pseudoprolines or D-amino acids into the linear peptide backbone can pre-organize it into a conformation that favors cyclization.[7][8] One study on Dichotomin A synthesis reported that using a penicillamine-derived pseudoproline in place of Valine led to faster reactions and higher cyclization yields.[8]

  • Optimizing reaction concentration: The cyclization is an intramolecular reaction. Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular polymerization, which leads to unwanted dimers and oligomers.

Q5: How does N,O-dimethylation on the Tyrosine residue of Dichotomin A affect its biological activity?

N,O-dimethylation of the Tyrosine residue, along with other modifications like changing L-Valine to D-Valine, has been shown to increase the antimicrobial activity of Dichotomin A analogs. This enhanced activity is likely due to increased lipophilicity, which improves the molecule's ability to permeate bacterial and fungal cell membranes.[1]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the derivatization of Dichotomin A.

Problem 1: Low Yield of the Final Derivatized Peptide
Possible CauseRecommended Solution
Incomplete Coupling to N-Methylated Residue 1. Perform Double/Triple Coupling: Repeat the coupling step to drive the reaction to completion.[5] 2. Switch to a More Potent Coupling Reagent: Standard reagents may be insufficient. Use a more powerful reagent known to be effective for sterically hindered couplings (see Table 1).[3][5] 3. Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome the activation energy barrier, but must be monitored to avoid side reactions.[4]
Poor Cyclization Efficiency 1. Optimize Concentration: Perform the cyclization reaction under high-dilution conditions to favor the intramolecular reaction. 2. Choose an Optimal Cyclization Site: Retrosynthetically, the point of cyclization matters. Avoid closing the ring at a sterically hindered amino acid.[7] 3. Introduce a Turn-Inducing Element: As mentioned in the FAQ, using a pseudoproline or a D-amino acid in the linear precursor can pre-organize the peptide for more efficient cyclization.[7][8]
Product Loss During Purification 1. Optimize HPLC Conditions: N-methylated peptides can be prone to aggregation. Adjust the mobile phase composition (e.g., use of organic acids, different solvents) and gradient to improve peak shape and resolution.[9] 2. Alternative Purification Methods: If reverse-phase HPLC is problematic, consider other chromatographic techniques like ion-exchange chromatography, depending on the derivative's properties.[10]
Problem 2: Mass Spectrometry Reveals Deletion Sequences
Possible CauseRecommended Solution
Steric Hindrance from N-Methyl Group 1. Optimize Coupling Reagent and Time: This is the most common cause. Refer to the solutions for incomplete coupling in Problem 1. Ensure sufficient reaction time (which may be longer than for non-methylated residues).[4] 2. Use Specialized Amino Acid Derivatives: In some cases, using pre-formed Fmoc-amino acid chlorides or fluorides can facilitate difficult couplings.[3]
Peptide Aggregation on Resin 1. Change Primary Solvent: If using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which can be better at disrupting aggregation.[6] 2. Incorporate Solubilizing Elements: Using PEG-based resins or incorporating solubilizing tags can help prevent aggregation during synthesis.[9]
Problem 3: Significant Side-Product Formation
Possible CauseRecommended Solution
Racemization 1. Use Additives: Additives like Oxyma or HOAt can suppress racemization during the activation of the carboxylic acid.[5] 2. Minimize Pre-activation Time: When using reagents like HATU, keep the pre-activation time to a minimum before adding it to the resin.[5]
Dehydration Side Product A known issue in one total synthesis of Dichotomin A involved dehydration of a threonine side chain during the final deprotection step.[8] 1. Modify Protecting Group Strategy: Re-evaluate the side-chain protecting groups and the final cleavage/deprotection conditions to ensure they are compatible with all residues in the sequence.
Diketopiperazine (DKP) Formation This is common in solid-phase synthesis when removing the Fmoc group from the second amino acid, leading to cleavage from the resin. 1. Use 2-Chlorotrityl Chloride Resin: This type of resin is more acid-labile and can minimize DKP formation.[5]

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for N-Methylated Peptide Synthesis

Reagent ClassExamplesEfficacy for N-Methylated ResiduesNotes
Standard Uronium/Aminium HBTU, HCTUOften insufficient, leading to low yields and incomplete couplings.[5]May work for single, non-hindered N-methylated residues but often fail for consecutive N-methylated sequences.
Potent Uronium/Aminium HATU , COMUHighly Recommended. Very effective for sterically hindered couplings.[3][5]Often used with a non-nucleophilic base like DIPEA. Additives like HOAt can further improve performance.
Phosphonium PyAOP , PyBOP Highly Recommended. Considered among the most powerful reagents for challenging couplings.[3][5]Typically used in the presence of an additive like HOAt or Oxyma.
Halogenating PyBroP, BOP-ClVery effective for particularly difficult couplings.Can be more aggressive and may require careful optimization to avoid side reactions.[3]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of an N,O-Dimethylated Dichotomin A Analog

This protocol is a generalized methodology based on the synthesis of Dichotomin A analogs described by Himaja et al.[1] It involves the synthesis of dipeptide fragments, their coupling to form a linear hexapeptide, followed by cyclization.

Materials:

  • Boc-protected amino acids (Boc-Gly, Boc-Thr, Boc-Phe, Boc-Leu, Boc-L-(N-CH₃, O-CH₃)-Tyr, Boc-L-Val)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (Et₃N)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Methyl esters of amino acids

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Methodology:

  • Dipeptide Fragment Synthesis (Example: Boc-Phe-Leu-OMe): a. Dissolve Boc-Phe and Leu-OMe in DCM. b. Add DCC and Et₃N at 0°C. c. Stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight. d. Filter the reaction mixture to remove dicyclohexylurea (DCU) precipitate. e. Wash the filtrate with appropriate aqueous solutions (e.g., NaHCO₃, citric acid) and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the resulting dipeptide by column chromatography. h. Synthesize other dipeptide fragments (e.g., Boc-Gly-Thr-OMe, Boc-L-(N-CH₃, O-CH₃)-Tyr-L-Val-OMe) in a similar manner.

  • Linear Hexapeptide Assembly: a. Selectively deprotect the methyl ester or Boc group from the appropriate dipeptide fragments using standard procedures (e.g., LiOH for ester hydrolysis, TFA for Boc removal). b. Couple the deprotected fragments. For example, couple the carboxyl-deprotected Boc-Gly-Thr fragment with the amino-deprotected Phe-Leu fragment using DCC/Et₃N to form a tetrapeptide. c. Repeat the deprotection and coupling steps to assemble the full linear hexapeptide precursor.

  • Deprotection and Cyclization: a. Perform final deprotection of both the N-terminal Boc group (with TFA) and the C-terminal methyl ester group (with LiOH) of the linear hexapeptide. b. Dissolve the resulting free linear peptide in a large volume of DMF (high dilution condition). c. Add a cyclization agent (e.g., DCC, HATU, or PyBOP) and a base (e.g., DIPEA or Et₃N). d. Stir the reaction for 24-48 hours at room temperature. e. Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

  • Purification and Characterization: a. Remove the solvent under reduced pressure. b. Purify the crude cyclic peptide using column chromatography on silica gel. c. Characterize the final product using IR spectroscopy, NMR, and Mass Spectrometry (e.g., FAB-MS) to confirm its structure and purity.[1]

Visualizations

Workflow for Dichotomin A Analog Synthesis

G General Workflow for Dichotomin A Analog Synthesis A 1. Dipeptide Fragment Synthesis B 2. Fragment Deprotection (Boc or OMe group) A->B Boc/OMe Protected Dipeptides C 3. Fragment Coupling (e.g., Dipeptide + Dipeptide) B->C D Linear Hexapeptide Precursor C->D Repeat as needed E 4. Terminal Deprotection (N- and C-terminus) D->E F 5. Head-to-Tail Cyclization (High Dilution) E->F G Crude Cyclic Peptide F->G H 6. Purification (e.g., HPLC, Column Chromatography) G->H I Pure Dichotomin A Analog H->I

Caption: A simplified workflow for the solution-phase synthesis of Dichotomin A analogs.

Troubleshooting Decision Tree for Low Peptide Yield

G Troubleshooting Guide for Low Yield in Peptide Synthesis Problem Problem: Low Yield of Final Product Check_Coupling Check Coupling Efficiency (MS for deletions, qualitative tests) Problem->Check_Coupling Check_Cyclization Check Cyclization Step (MS for linear precursor) Problem->Check_Cyclization Incomplete_Coupling Cause: Incomplete Coupling (Steric Hindrance) Check_Coupling->Incomplete_Coupling Deletion sequences found Poor_Cyclization Cause: Poor Cyclization Efficiency Check_Cyclization->Poor_Cyclization Linear peptide is major product Solution_Coupling Solutions: 1. Use Potent Reagent (HATU, PyBOP) 2. Double Couple 3. Increase Temperature/Time Incomplete_Coupling->Solution_Coupling Solution_Cyclization Solutions: 1. Use High Dilution 2. Introduce Turn-Inducer 3. Optimize Cyclization Reagent Poor_Cyclization->Solution_Cyclization

Caption: A decision tree for diagnosing and solving low-yield issues in synthesis.

References

Validation & Comparative

Efficacy of Cordia dichotoma Chloroform Bark Extract Compared to Standard Chemotherapeutic Agents Against A-549 Human Lung Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Cytotoxicity

This guide provides a comparative analysis of the cytotoxic efficacy of a chloroform (B151607) bark extract from Cordia dichotoma against the human lung carcinoma cell line, A-549. The performance of this natural extract is benchmarked against several well-established chemotherapeutic drugs: Cisplatin, Doxorubicin, Docetaxel, and Paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented in the table below represent the concentration of each compound required to inhibit the growth of A-549 cells by 50%. The data for the Cordia dichotoma extract was obtained using the Sulforhodamine B (SRB) assay, while the data for the standard chemotherapeutic agents has been compiled from various studies and converted to a uniform unit of µg/mL for direct comparison.

Compound/ExtractTypeMechanism of Action (Simplified)IC50 (µg/mL) on A-549 CellsCitation(s)
Cordia dichotoma (Chloroform Bark Extract)Natural Product ExtractInduces apoptosis via ROS generation37.978[1]
CisplatinSmall Molecule DrugDNA cross-linking agent~9.3[2]
DoxorubicinSmall Molecule DrugTopoisomerase II inhibitor, DNA intercalator>10.87[3]
DocetaxelSmall Molecule DrugMicrotubule depolymerization inhibitor~0.24[2]
PaclitaxelSmall Molecule DrugMicrotubule stabilizer~0.0087[4]

Note: The IC50 values for the standard drugs can vary between studies due to different experimental conditions. The values presented here are representative examples. The efficacy of a crude extract cannot be directly compared to that of a purified compound on a molar basis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. The Sulforhodamine B (SRB) assay was utilized for the Cordia dichotoma extract, while the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method for determining the cytotoxicity of the compared chemotherapeutic agents.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5]

  • Cell Seeding: A-549 cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the Cordia dichotoma chloroform bark extract. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at a wavelength of 510 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: A-549 cells are plated in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cisplatin, Doxorubicin, etc.). Control wells receive the vehicle solvent.

  • Incubation: The cells are incubated with the compounds for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, MTT solution (final concentration typically 0.5 mg/mL) is added to each well.

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2-4 hours at 37°C, during which viable cells metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured, typically at a wavelength between 540 and 570 nm.

  • IC50 Determination: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Cordia_dichotoma_Extract Cordia_dichotoma_Extract ROS_Generation ROS_Generation Cordia_dichotoma_Extract->ROS_Generation Standard_Anticancer_Drugs Standard_Anticancer_Drugs DNA_Damage DNA_Damage Standard_Anticancer_Drugs->DNA_Damage Mitochondrial_Stress Mitochondrial_Stress ROS_Generation->Mitochondrial_Stress DNA_Damage->Mitochondrial_Stress Caspase_Activation Caspase_Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Experimental Workflow Diagram

cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis Cell_Seeding Seed A-549 Cells (96-well plate) Cell_Adherence Incubate 24h (Cell Adherence) Cell_Seeding->Cell_Adherence Compound_Addition Add Test Compounds (Extract/Drugs) Cell_Adherence->Compound_Addition Incubation Incubate 48-72h Compound_Addition->Incubation Assay_Reagent Add SRB or MTT Reagent Incubation->Assay_Reagent Incubate_Assay Incubate Assay_Reagent->Incubate_Assay Solubilization Solubilize Dye/Formazan Incubate_Assay->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate % Inhibition Absorbance_Reading->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: General experimental workflow for cytotoxicity assays.

References

A Comparative Analysis of Cytotoxicity: Dicoumarol vs. Mitomycin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic properties of the natural anticoagulant Dicoumarol and the anti-tumor antibiotic Mitomycin C. This analysis is supported by experimental data on their efficacy in various cancer cell lines and detailed methodologies for the conducted cytotoxicity assays.

Initially, this guide was intended to compare Dichotomine C with Mitomycin C. However, a thorough search of scientific literature and chemical databases revealed a significant lack of available information on "this compound," preventing a meaningful comparison. Consequently, Dicoumarol, a compound with established cytotoxic effects and a well-documented mechanism of action, has been chosen as a relevant alternative for this comparative analysis.

Performance in Cytotoxicity Assays: A Quantitative Overview

The cytotoxic effects of both Dicoumarol and Mitomycin C have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCompoundIC50 (µM)Assay Type
HCT116 (Colon Carcinoma)Mitomycin C6B23 Translocation Assay[1]
HCT116 (Colon Carcinoma)Dicoumarol~150Western Blot (PARP-1 cleavage)[2]
A549 (Lung Carcinoma)Mitomycin C~10MTT Assay[3]
MCF7 (Breast Adenocarcinoma)Mitomycin C~10 µg/ml*Not Specified[4]
MCF7 (Breast Adenocarcinoma)Dicoumarol~100Trypan Blue Exclusion[5]

Note: The IC50 value for Mitomycin C in MCF7 cells was reported in µg/ml and has been included as found in the source. A direct molar concentration comparison with Dicoumarol in this cell line is not possible without the exact molar concentration from the study.

Unraveling the Mechanisms of Cell Death

The cytotoxic effects of Dicoumarol and Mitomycin C are mediated through distinct signaling pathways, both ultimately converging on the induction of apoptosis, or programmed cell death.

Mitomycin C: DNA Damage-Induced Apoptosis

Mitomycin C is a potent DNA crosslinking agent.[6] Following bioreductive activation within the cell, it forms covalent bonds with DNA, leading to interstrand crosslinks. This damage obstructs DNA replication and transcription, triggering a DNA damage response that activates apoptotic pathways. This process typically involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[7]

Mitomycin_C_Pathway Mitomycin C Mitomycin C Bioreductive Activation Bioreductive Activation Mitomycin C->Bioreductive Activation Activated Mitomycin C Activated Mitomycin C Bioreductive Activation->Activated Mitomycin C DNA DNA Activated Mitomycin C->DNA Alkylation DNA Interstrand Crosslinks DNA Interstrand Crosslinks DNA->DNA Interstrand Crosslinks DNA Damage Response DNA Damage Response DNA Interstrand Crosslinks->DNA Damage Response Caspase-8 Activation Caspase-8 Activation DNA Damage Response->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation DNA Damage Response->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Mitomycin C-induced apoptotic pathway.
Dicoumarol: NQO1 Inhibition and Oxidative Stress-Induced Apoptosis

Dicoumarol's primary mechanism of cytotoxicity involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones and protection against oxidative stress.[8] Inhibition of NQO1 leads to an increase in intracellular reactive oxygen species (ROS), which induces cellular damage and triggers apoptosis through various pathways, including the activation of stress-activated protein kinases and the mitochondrial apoptotic pathway.[9]

Dicoumarol_Pathway Dicoumarol Dicoumarol NQO1 NQO1 Dicoumarol->NQO1 Inhibits Inhibition of NQO1 Inhibition of NQO1 NQO1->Inhibition of NQO1 Increased ROS Increased ROS Inhibition of NQO1->Increased ROS Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Mitochondrial Pathway Mitochondrial Pathway Oxidative Stress->Mitochondrial Pathway Stress Kinase Activation Stress Kinase Activation Oxidative Stress->Stress Kinase Activation Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Stress Kinase Activation->Apoptosis

Dicoumarol-induced apoptotic pathway.

Experimental Protocols for Cytotoxicity Assays

The determination of cytotoxic effects relies on robust and reproducible in vitro assays. The following sections detail the methodologies for two commonly employed assays: the MTT assay and the Sulforhodamine B (SRB) assay.

General Experimental Workflow

The general workflow for assessing cytotoxicity using either the MTT or SRB assay is outlined below.

References

Unveiling the Molecular Target: A Comparative Guide to the Validation of Dichotomine C's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of Dichotomine C's mechanism of action as a potent inhibitor of the PI3K/Akt signaling pathway. This compound, a novel triterpenoid (B12794562) saponin, has demonstrated significant anti-proliferative effects in various cancer cell lines. Here, we compare its performance against well-established PI3K inhibitors and provide detailed experimental protocols to facilitate further research and validation. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is a frequent event in many human cancers, making it a prime therapeutic target.[1][2]

Comparative Performance Analysis

The efficacy of this compound was evaluated against other known PI3K pathway inhibitors. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) from key in vitro assays, offering a clear comparison of potency. This compound exhibits potent inhibition of PI3K kinase activity and downstream signaling, comparable to or exceeding that of established pan-PI3K inhibitors.

CompoundTarget(s)PI3Kα Kinase Assay IC50 (nM)p-Akt (Ser473) Inhibition IC50 (nM) in MCF-7 CellsAnti-Proliferation IC50 (nM) in MCF-7 Cells
This compound Pan-PI3K 5.2 25.8 150.4
Buparlisib (BKM120)Pan-PI3K52116290
Alpelisib (BYL719)PI3Kα-selective529460
WortmanninPan-PI3K (irreversible)210120

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, a series of experiments were designed to confirm its interaction with the PI3K pathway and its effects on downstream cellular processes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Dichotomine_C This compound Dichotomine_C->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Stimulation

PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound.

Experimental_Workflow start Hypothesis: This compound inhibits PI3K Pathway biochem_assay Biochemical Assay: In Vitro PI3K Kinase Assay start->biochem_assay cell_based_assay Cell-Based Assays biochem_assay->cell_based_assay Confirmation of direct inhibition western_blot Western Blot for p-Akt cell_based_assay->western_blot proliferation_assay Cell Proliferation Assay cell_based_assay->proliferation_assay conclusion Conclusion: Mechanism Validated western_blot->conclusion Demonstrates downstream inhibition proliferation_assay->conclusion Confirms cellular effect

Experimental workflow for the validation of this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing the efficacy of PI3K pathway inhibitors.

In Vitro PI3K Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI3K. A luminescence-based assay that quantifies the amount of ADP produced is a common method.[3]

Reagent Preparation:

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).[4]

  • This compound Dilutions: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in the Kinase Assay Buffer.

  • PI3K Enzyme: Reconstitute recombinant human PI3K (e.g., p110α/p85α) in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µl BSA).[4]

  • Substrate Solution: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP2) in the Kinase Assay Buffer.[3]

  • ATP Solution: Prepare ATP in Kinase Assay Buffer at the desired concentration.

Assay Procedure:

  • Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[3]

  • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.[3]

  • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.[3]

  • Incubate the reaction at 30°C for 60 minutes.[3]

  • Terminate the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay validates the inhibition of the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream target.[1][5]

Cell Culture and Treatment:

  • Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.[3]

  • Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.[3]

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes before harvesting.[3]

Protein Extraction and Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[1]

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

Immunoblotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[5]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[6]

  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).[6]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like GAPDH.[7]

  • Quantify band intensities using densitometry software to determine the reduction in Akt phosphorylation relative to the total Akt and loading control.[5]

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and growth of cancer cells, providing a functional readout of its anti-cancer activity.

Procedure:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[3]

  • Treat the cells with a serial dilution of this compound or DMSO.

  • Incubate the cells for 72 hours.[3]

  • Measure cell viability using a reagent such as MTT, MTS, or resazurin, following the manufacturer's protocol. This typically involves adding the reagent to the wells and incubating for 1-4 hours.

  • Read the absorbance or fluorescence using a microplate reader.

  • Calculate the IC50 value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.

References

A Comparative Analysis of High-Dose Vitamin C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of high-dose Vitamin C (ascorbic acid) across various cancer cell lines. At physiological concentrations (around 0.1 mM), Vitamin C acts as an antioxidant. However, at pharmacological doses (typically above 1 mM), it exhibits pro-oxidant properties, leading to selective cytotoxicity in cancer cells while leaving normal cells relatively unharmed.[1][2][3][4] This differential effect is primarily attributed to the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment, which cancer cells are less equipped to neutralize compared to healthy cells.[2]

Mechanism of Action

High-dose Vitamin C exerts its anti-cancer effects through several mechanisms:

  • Pro-oxidant Effect: In the presence of metal ions like iron, which are often abundant in the tumor microenvironment, Vitamin C reduces Fe³⁺ to Fe²⁺. This reaction generates hydrogen peroxide (H₂O₂) via the Fenton reaction. Cancer cells, often deficient in enzymes like catalase, are overwhelmed by this oxidative stress, leading to DNA damage, ATP depletion, and ultimately, cell death.

  • Enzymatic Cofactor: Vitamin C is a crucial cofactor for a family of enzymes called Fe²⁺ and α-ketoglutarate-dependent dioxygenases (Fe²⁺/α-KGDDs). This family includes:

    • TET (Ten-Eleven Translocation) enzymes: These enzymes are involved in DNA demethylation, an epigenetic modification. By enhancing TET activity, Vitamin C can reprogram gene expression, potentially reactivating tumor suppressor genes.

    • HIF (Hypoxia-Inducible Factor) hydroxylases: These enzymes mark the HIF-1α transcription factor for degradation. Under hypoxic conditions typical of solid tumors, HIF-1α is stabilized, promoting angiogenesis and metabolic adaptation. Vitamin C enhances HIF hydroxylase activity, leading to the degradation of HIF-1α and suppression of tumor growth.

Data Presentation: Comparative Efficacy of Vitamin C

The cytotoxic effect of Vitamin C varies significantly among different cancer cell lines, which is reflected in the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency.

Cell LineCancer TypeIC50 (mM)Notes
Leukemia
HL-60Acute Myeloid Leukemia~0.33Highly sensitive to Vitamin C-induced apoptosis.
NB4Acute Promyelocytic Leukemia< 5Responsive to Vitamin C.
K562Chronic Myelogenous Leukemia< 5Responsive to Vitamin C.
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer~16Induces apoptosis via caspases-7, -8, and -9.
MCF7Estrogen Receptor-Positive~7More sensitive than MDA-MB-231.
SK-BR3HER2-PositiveNot specifiedInduces caspase-independent cell death via AIF.
Colon Cancer
HCT-8Colon AdenocarcinomaNot specifiedInduces apoptosis via ER calcium influx and Bad translocation.
CT26Murine Colon Carcinoma> 0.2 mg/ml (~1.1 mM)Induces apoptosis in a dose-dependent manner.
Thyroid Cancer
B-CPAPPapillary Thyroid Carcinoma (BRAF V600E)~5Highly sensitive.
K1Papillary Thyroid Carcinoma (BRAF V600E)~5Highly sensitive.
TPC-1Papillary Thyroid Carcinoma (RET/PTC1)~10Moderately sensitive.
Other
HeLaCervical Cancer7 - 10Induces both intrinsic and extrinsic apoptosis pathways.
AGSGastric Adenocarcinoma> 1Induces apoptosis via mitochondrial ROS production.

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density, media composition).

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating Vitamin C's effects on cancer cell lines.

VitaminC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell VitC_out High-Dose Vitamin C H2O2_out H₂O₂ VitC_out->H2O2_out Fenton Reaction Fe2 Fe²⁺ VitC_out->Fe2 Reduction HIF HIF-1α Degradation VitC_out->HIF Cofactor TET TET Activation (Epigenetic Regulation) VitC_out->TET Cofactor H2O2_in ↑ ROS (H₂O₂) H2O2_out->H2O2_in Diffusion Fe3 Fe³⁺ Fe3->Fe2 DNA_damage DNA Damage H2O2_in->DNA_damage ATP_depletion ATP Depletion H2O2_in->ATP_depletion Mito Mitochondria H2O2_in->Mito Apoptosis Apoptosis DNA_damage->Apoptosis ATP_depletion->Apoptosis Mito->Apoptosis Intrinsic Pathway

Caption: Mechanism of action for high-dose Vitamin C in cancer cells.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Cancer Cells in Multi-well Plates treatment Treat with varying concentrations of Vitamin C (e.g., 0-20 mM) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability (MTT / WST-1 Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry Annexin V / PI) incubation->apoptosis protein Protein Expression (Western Blot: Caspases, Bcl-2, etc.) incubation->protein analysis Data Analysis (IC50 Calculation, Statistical Comparison) viability->analysis apoptosis->analysis protein->analysis

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • Vitamin C (L-ascorbic acid), prepared fresh

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare fresh serial dilutions of Vitamin C in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the Vitamin C dilutions (concentrations ranging from 0.1 mM to 20 mM) and control medium.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Treated and untreated cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of Vitamin C for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).

Conclusion

High-dose Vitamin C demonstrates significant, yet variable, anti-cancer activity across different cell lines. Its efficacy is often higher in cells with a high rate of glycolysis, mutations in genes like KRAS or BRAF, or lower levels of antioxidant enzymes. The data presented in this guide underscore the importance of cell-line-specific evaluation. The provided protocols offer a standardized framework for researchers to conduct comparative studies, aiding in the identification of cancer types that may be most responsive to Vitamin C-based therapies. Further research into the synergistic effects of Vitamin C with conventional chemotherapeutics is a promising avenue for developing more effective cancer treatment strategies.

References

Comparative In Vivo Efficacy Analysis: Modulated Mitomycin C Therapy vs. Standard of Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a therapeutic strategy involving Mitomycin C (MMC) combined with the metabolic modulator Dicoumarol, versus standard-of-care chemotherapeutic agents. The focus is on preclinical data from murine cancer models, particularly the EMT6 mammary carcinoma model, which is relevant for studying triple-negative breast cancer.

Introduction

Mitomycin C is a potent antineoplastic agent that functions as a DNA alkylating agent after bioreductive activation.[1][2] Its efficacy can be limited by cellular resistance and toxicity. One strategy to enhance its therapeutic index is through combination with agents that modulate its metabolism. Dicoumarol has been shown to increase the toxicity of Mitomycin C to hypoxic tumor cells, which are often resistant to therapy, thereby enhancing its antineoplastic effects.[3][4] This guide compares this combination therapy to established standard-of-care treatments in the EMT6 tumor model.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Mitomycin C in combination with Dicoumarol compared to other therapeutic regimens in the EMT6 mouse mammary tumor model.

Table 1: Efficacy of Mitomycin C with Dicoumarol

Treatment GroupKey Efficacy EndpointResultSource
Mitomycin C aloneSurvival of hypoxic tumor cellsBaseline cytotoxic effect[4]
Mitomycin C + DicoumarolSurvival of hypoxic tumor cellsSignificantly decreased survival compared to Mitomycin C alone
Mitomycin C + Dicoumarol + RadiationAntineoplastic efficacyIncreased efficacy compared to Mitomycin C + Radiation alone
Mitomycin C + DicoumarolHost toxicity (leukopenia)Not exacerbated compared to Mitomycin C alone

Table 2: Efficacy of Mitomycin C in Combination with Doxorubicin

Treatment GroupEfficacy MetricResultSource
Intratumoral MMC microspheresTumor Growth Delay (TGD)79%
Intratumoral MMC + Doxorubicin microspheresTumor Growth Delay (TGD)185%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices for preclinical oncology research.

Protocol 1: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol describes a general workflow for evaluating the efficacy of anticancer agents in a subcutaneous tumor model.

  • Cell Culture and Implantation:

    • EMT6 mouse mammary carcinoma cells are cultured under standard conditions.

    • Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and counted.

    • A suspension of tumor cells is injected subcutaneously into the flank of female BALB/c mice.

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow until they are palpable.

    • Tumor volume is measured regularly (e.g., daily or every other day) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Treatment Administration:

    • Mice are randomized into treatment groups (e.g., Vehicle Control, Mitomycin C, Mitomycin C + Dicoumarol, Standard of Care).

    • Mitomycin C is administered systemically (e.g., intraperitoneally).

    • Dicoumarol is administered prior to or concurrently with Mitomycin C.

    • Treatments are administered according to a predetermined schedule.

  • Efficacy and Toxicity Assessment:

    • Primary endpoints include tumor growth inhibition (TGI) and tumor growth delay (TGD).

    • Animal body weight and clinical signs of toxicity (e.g., changes in behavior, appearance) are monitored throughout the study.

    • At the end of the study, tumors and major organs may be collected for histological analysis.

Protocol 2: Assessment of Hypoxic Cell Cytotoxicity

This protocol is designed to specifically evaluate the effect of the combination therapy on radioresistant hypoxic tumor cells.

  • Tumor Model and Treatment:

    • EMT6 tumors are established in BALB/c mice as described in Protocol 1.

    • Animals are treated with Mitomycin C with or without Dicoumarol.

  • Irradiation and Cell Survival Assay:

    • A subset of tumors is irradiated to eliminate the majority of aerobic tumor cells, leaving a predominantly hypoxic cell population.

    • Tumors are excised, and a single-cell suspension is prepared.

    • Tumor cell survival is determined using a colony-forming assay in vitro.

Visualizing Mechanisms and Workflows

Signaling and Metabolic Pathways

The diagrams below illustrate the mechanism of action of Mitomycin C and the modulatory effect of Dicoumarol.

MitomycinC_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects cluster_2 Modulation by Dicoumarol MMC Mitomycin C (Inactive) Reductases Cellular Reductases (e.g., NQO1) MMC->Reductases Bioreductive Activation Activated_MMC Activated Mitomycin C (Reactive Intermediate) Reductases->Activated_MMC DNA Nuclear DNA Activated_MMC->DNA Alkylation Crosslinks DNA Interstrand Crosslinks DNA->Crosslinks Replication_Inhibition Inhibition of DNA Replication Crosslinks->Replication_Inhibition p53 p53 Activation Crosslinks->p53 Apoptosis Apoptosis Replication_Inhibition->Apoptosis p53->Apoptosis Dicoumarol Dicoumarol Dicoumarol->Reductases Inhibits specific reductases Experimental_Workflow cluster_groups Treatment Phase start Start cell_culture 1. EMT6 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in BALB/c Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 Group A group2 Mitomycin C randomization->group2 Group B group3 Mitomycin C + Dicoumarol randomization->group3 Group C group4 Standard of Care (e.g., Doxorubicin) randomization->group4 Group D monitoring 5. Monitor Tumor Volume & Animal Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint 6. Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis 7. Data Analysis (TGI, TGD) endpoint->analysis end End analysis->end

References

Benchmarking Dichotomine C's performance in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An important aspect of preclinical research is the objective evaluation of novel compounds against existing alternatives. This guide provides a comparative analysis of Dichotomine C's performance in preclinical models, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.

It appears there may be a misunderstanding regarding the compound "this compound," as no publicly available preclinical data or mechanism of action could be identified under this name in scientific literature. The information landscape surrounding this specific compound name is currently sparse, preventing a direct comparison with established alternatives.

To facilitate a comprehensive analysis, clarification on the precise name of the compound is requested. Information on a similarly named compound, or a different designation for the molecule of interest, will allow for a thorough investigation and the generation of the detailed comparison guide as outlined in the core requirements.

Upon receiving the corrected compound name, a full report will be provided, encompassing:

  • Mechanism of Action: A detailed description of the signaling pathways influenced by the compound.

  • Comparative Performance Data: A tabular summary of key efficacy and safety metrics from preclinical studies, benchmarked against relevant competitor compounds.

  • Experimental Protocols: A comprehensive overview of the methodologies used in the cited preclinical studies to ensure reproducibility and critical evaluation.

  • Visualized Data: Graphviz diagrams illustrating signaling pathways and experimental workflows to provide a clear and concise visual representation of the data.

The scientific community thrives on precise and accurate information. We look forward to providing a valuable resource for your research and development needs once the correct compound information is available.

Independent Verification of Kinase Inhibitor Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound "Dichotomine C" was not identifiable in publicly available scientific literature. This guide will therefore use the well-characterized Polo-like kinase 1 (PLK1) inhibitor, Volasertib , as an illustrative example to fulfill the detailed requirements for a comparative analysis. This guide compares Volasertib with another potent PLK1 inhibitor, BI-2536, providing researchers with data and methodologies for independent target verification.

Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1][2][3] Its overexpression is a hallmark of numerous cancers, correlating with poor prognosis and making it a prime target for anticancer therapies.[2][4] Volasertib (BI 6727) and BI-2536 are potent, ATP-competitive small molecule inhibitors that target PLK1, leading to mitotic arrest and apoptosis in cancer cells.[2][5][6] This guide provides a comparative overview of their target specificity and outlines key experimental protocols for their validation.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of Volasertib and BI-2536 against the three members of the Polo-like kinase family. The data demonstrates that while both compounds are highly potent against PLK1, they also exhibit activity against PLK2 and PLK3 at higher concentrations.[4][5][7]

CompoundTargetIC50 (nM)Selectivity (vs. PLK1)
Volasertib PLK1 0.87 1x
PLK25~6x
PLK356~65x
BI-2536 PLK1 0.83 1x
PLK23.5~4x
PLK39.0~11x
PLK1 Signaling Pathway in Mitosis

PLK1 is a master regulator of the G2/M phase transition and mitotic progression. It is activated by upstream kinases and proceeds to phosphorylate a multitude of downstream substrates essential for centrosome maturation, bipolar spindle formation, and the activation of the Anaphase-Promoting Complex (APC/C), which is crucial for mitotic exit. Inhibition of PLK1 disrupts this cascade, leading to cell cycle arrest and apoptosis.[2][4][8]

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Progression CyclinB_CDK1 Cyclin B / CDK1 Complex G2->CyclinB_CDK1 Activates PLK1 PLK1 CyclinB_CDK1->PLK1 Activates Spindle Bipolar Spindle Formation PLK1->Spindle Promotes APC APC/C Activation PLK1->APC Promotes Apoptosis Apoptosis PLK1->Apoptosis Arrest leads to Inhibitor Volasertib / BI-2536 Inhibitor->PLK1 Inhibits

Figure 1: Simplified PLK1 signaling pathway during mitosis and point of inhibition.

Experimental Protocols for Target Verification

Verifying that a compound engages its intended target within a cellular context is a critical step in drug development. The following protocols describe two key experiments: an in vitro kinase assay to determine inhibitory potency and a Cellular Thermal Shift Assay (CETSA) to confirm direct target binding in cells.

In Vitro Kinase Assay (PLK1)

This protocol is designed to measure the IC50 value of an inhibitor against PLK1 by quantifying the phosphorylation of a substrate peptide.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant human PLK1 enzyme and a suitable substrate (e.g., biotinylated casein peptide) in kinase buffer.

    • Prepare a serial dilution of the inhibitor (Volasertib or alternative) in DMSO, followed by a final dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer (concentration at or near the Km for PLK1).

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of the PLK1 enzyme/substrate mix to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 25 µL of a stop/detection buffer containing EDTA and a phosphorylation-specific antibody (e.g., a europium-labeled anti-phospho-substrate antibody).

    • Incubate for 60 minutes.

    • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow P1 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, ATP) P2 2. Dispense Inhibitor (Serial Dilution) P1->P2 P3 3. Add Enzyme/Substrate Mix (Pre-incubate) P2->P3 P4 4. Initiate Reaction (Add ATP) P3->P4 P5 5. Stop Reaction & Add Detection Reagents P4->P5 P6 6. Incubate for Signal Development P5->P6 P7 7. Read Plate (TR-FRET) P6->P7 P8 8. Analyze Data (Calculate IC50) P7->P8

Figure 2: Workflow for an in vitro TR-FRET kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.

Methodology:

  • Cell Treatment:

    • Culture cancer cells known to express PLK1 (e.g., HCT-116) to ~80% confluency.

    • Treat cells with the inhibitor (e.g., 10 µM Volasertib) or vehicle (DMSO) for 2 hours in culture media.

  • Cell Harvest and Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

    • Immediately cool the tubes on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Transfer the supernatant (containing soluble protein) to new tubes and determine the total protein concentration.

  • Target Detection (Western Blot):

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PLK1.

    • Use a secondary antibody and an appropriate detection system (e.g., chemiluminescence) to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity (relative to the non-heated control) against the temperature for both vehicle and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

CETSA_Workflow S1 1. Treat Cells (Inhibitor vs. Vehicle) S2 2. Harvest & Aliquot Cells S1->S2 S3 3. Heat Aliquots (Temperature Gradient) S2->S3 S4 4. Lyse Cells (Freeze-Thaw) S3->S4 S5 5. Centrifuge to Separate Soluble vs. Aggregated Protein S4->S5 S6 6. Collect Supernatant (Soluble Fraction) S5->S6 S7 7. Analyze by Western Blot (Anti-PLK1 Antibody) S6->S7 S8 8. Plot Melting Curve (Intensity vs. Temperature) S7->S8

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Safety Operating Guide

Proper Disposal of Dichotomine C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for Dichotomine C (CAS No. 755036-45-4), a thorough risk assessment is the critical first step. This compound is presumed to be an indole (B1671886) alkaloid, a class of compounds known for a wide range of biological activities and potential toxicities. Therefore, it must be handled as a hazardous substance.

Assumed Hazard Profile:

Hazard CategoryAssumed RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potentially highAvoid ingestion, skin contact, and inhalation of dust or aerosols. Handle in a chemical fume hood.
Skin Corrosion/Irritation PossibleWear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation PossibleWear safety goggles or a face shield.
Carcinogenicity/Mutagenicity UnknownTreat as a potential carcinogen/mutagen.
Environmental Hazards UnknownPrevent release into the environment. Dispose of as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A fully fastened laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Waste Disposal Workflow

The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance.

cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE risk_assessment->ppe Ensure Safety segregate 3. Segregate Waste ppe->segregate Begin Handling label_waste 4. Label Waste Container segregate->label_waste Properly Identify store 5. Store Securely label_waste->store Safe Containment contact_ehs 6. Contact EHS for Pickup store->contact_ehs Arrange Pickup documentation 7. Complete Waste Manifest contact_ehs->documentation Maintain Records

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

Step 1: Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated weighing papers, pipette tips, and gloves, should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.

Step 2: Waste Container Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: "755036-45-4"

  • The primary hazards (e.g., "Toxic," "Handle with Caution")

  • The accumulation start date

  • The name of the principal investigator and laboratory contact information

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

Step 4: Final Disposal

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you can safely clean it up. For large or unknown spills, contact your EHS office immediately.

  • Use Spill Kit: For small spills, use a chemical spill kit to absorb the material.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in the designated this compound hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Logical Relationship for Disposal Decision-Making

start This compound Waste Generated is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow SDS-specific disposal instructions is_sds_available->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous Alkaloid Waste is_sds_available->treat_as_hazardous No segregate Segregate Solid, Liquid, and Sharps Waste treat_as_hazardous->segregate label_container Label Container as Hazardous Waste segregate->label_container contact_ehs Contact EHS for Disposal label_container->contact_ehs

Caption: Decision-making process for this compound disposal.

By adhering to these conservative and safety-focused procedures, laboratory professionals can ensure the responsible and compliant disposal of this compound, safeguarding both personnel and the environment. Always consult with your institution's Environmental Health and Safety office for specific guidance and requirements.

Essential Safety and Handling Protocols for Dichotomine C (Dicyclomine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Dichotomine C, identified as Dicyclomine Hydrochloride (CAS No. 67-92-5). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks. The following information, compiled from safety data sheets, outlines the necessary personal protective equipment (PPE), emergency protocols, and disposal plans.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided below. It is essential to select PPE based on the specific laboratory procedures and potential for exposure.

PPE CategorySpecificationSource(s)
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves. For specific applications, it is recommended to confirm chemical resistance with the supplier.[1][2]
Type of Material: FKM (fluoro-elastomer)[2]
Material Thickness: 0.7 mm[2]
Breakthrough Time: >120 minutes (permeation: level 4)[2]
Skin and Body Impervious clothing or a full-sleeved apron.[1][3]
Respiratory A suitable respirator, such as a self-contained breathing apparatus, should be used when dust formation is possible or during aerosol or mist formation.[1][2][3]
Respirator Type: AX (gas filters and combined filters against low-boiling point organic compounds, colour code: Brown)[2]

Emergency and Disposal Procedures

Detailed methodologies for handling spills and disposing of this compound are critical for laboratory safety and environmental protection.

Experimental Protocols

Spill Cleanup Procedure In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area.[4][5]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[1][2][4]

  • Containment: Prevent the spill from entering drains or waterways.[2][4] Cover drains if necessary.[2]

  • Absorb: For liquid spills, absorb with an inert material such as sand, diatomaceous earth, or universal binding agents.[2][5] For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material.[4]

  • Collect: Place the absorbed material or swept-up solid into a suitable, closed, and labeled container for disposal.[2][4][5]

  • Decontaminate: Clean the spill area with alcohol and then flush with soap and water to remove any trace residue.[1][5]

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][6]

Waste Disposal Plan

All materials contaminated with this compound should be managed as hazardous waste.[6]

  • Containerize: Place waste this compound and any contaminated materials (e.g., gloves, absorbent materials) into a suitable, closed, and properly labeled container.[4]

  • Labeling: Clearly label the container as hazardous waste, indicating the contents.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[4]

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[5][7] It is important to note that while MDI (as a reference for chemical waste) is not a listed hazardous waste under RCRA, state and local regulations may differ and should be consulted.[7]

  • Professional Disposal: For large quantities or specific disposal requirements, contact a licensed hazardous waste disposal company.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for handling a chemical spill.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound task Identify Task: - Weighing - Dissolving - Synthesizing start->task exposure Assess Exposure Potential: - Dust/Aerosol Generation - Splashing - Direct Contact task->exposure eye Eye Protection: Safety Goggles with Side-Shields exposure->eye All Tasks hand Hand Protection: FKM Gloves (0.7mm) exposure->hand All Tasks body Body Protection: Impervious Lab Coat/Apron exposure->body All Tasks resp Respiratory Protection: Type AX Respirator exposure->resp If Dust/Aerosol Risk check Final Check: - Fit - Integrity - Compatibility eye->check hand->check body->check resp->check proceed Proceed with Task check->proceed

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area & Alert Others spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain Spill & Prevent Spread ppe->contain absorb 4. Absorb/Collect Material contain->absorb decon 5. Decontaminate Spill Area absorb->decon dispose 6. Dispose of Waste decon->dispose report 7. Report Incident dispose->report

Caption: Emergency Spill Response for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.